Formoterol
Beschreibung
Historical Trajectory and Evolution in Respiratory Pharmacology Research
The historical development of respiratory pharmacology saw early sympathomimetic agents like adrenaline and isoproterenol (B85558), which, despite their bronchodilatory effects, were limited by their non-selective action and associated systemic side effects ersnet.org. A pivotal advancement occurred in the 1960s with the identification of beta-receptor subtypes (β1 and β2), which directed research towards the development of more selective β2-agonists such as fenoterol (B1672521), salbutamol (B1663637), and terbutaline (B1683087) ersnet.org. While these short-acting β2-agonists (SABAs) offered improved tolerability and efficiency, their short duration of action (typically 4 to 6 hours) presented limitations for sustained symptom control, particularly for nocturnal symptoms ersnet.orgatsjournals.org.
To address this, long-acting β2-agonists (LABAs) were developed in the 1980s, marking a significant evolution in respiratory pharmacotherapy ersnet.orgwikipedia.org. Formoterol, alongside salmeterol (B1361061), emerged as a prominent LABA, providing a sustained bronchodilatory effect lasting up to 12 hours patsnap.comersnet.orgatsjournals.orgwikipedia.org. This compound was first approved for use in the United States in 2001 drugbank.comlabshare.cn. This development facilitated a more convenient twice-daily dosing regimen for patients with chronic respiratory conditions wikipedia.org. The introduction of LABAs, including this compound, has profoundly influenced the research and clinical management paradigms for asthma and chronic obstructive pulmonary disease (COPD), leading to extensive investigation into their use, often in combination with inhaled corticosteroids (ICS) ersnet.orgersnet.org.
Classification within Long-Acting Beta2-Adrenoceptor Agonists (LABAs) Research
This compound is definitively classified as a long-acting selective β2-adrenergic receptor agonist mims.comdrugbank.comatsjournals.org. Its mechanism involves the activation of β2-adrenergic receptors, leading to increased intracellular cAMP and subsequent relaxation of bronchial smooth muscle mims.compatsnap.comdrugbank.com. A distinguishing characteristic of this compound within the LABA class is its rapid onset of action, typically occurring within 1 to 3 minutes, which is comparable to that of short-acting bronchodilators like salbutamol patsnap.comdrugbank.comlabshare.cnresearchgate.netnih.govnih.goversnet.orgnih.govopenaccessjournals.comnih.govdovepress.com. This rapid effect is attributed to its moderate lipophilicity, which allows for quick diffusion to the β2-adrenoceptor nih.govnih.govdovepress.comopenaccessjournals.com. In contrast, other LABAs like salmeterol exhibit a slower onset of action due to their higher lipophilicity nih.goversnet.orgopenaccessjournals.com.
Furthermore, this compound is recognized as a full agonist of the β2-adrenoceptor, a property that differentiates it from partial agonists such as salmeterol nih.govresearchgate.net. Research indicates that this compound demonstrates approximately 200-fold greater activity at β2 receptors compared to β1 receptors, highlighting its high selectivity for bronchial smooth muscle drugbank.com. This compound is typically administered as a racemic mixture containing both its active (R;R)- and inactive (S;S)-enantiomers drugbank.comlabshare.cn. The (R;R)-enantiomer, known as arthis compound (B195475), has also been a subject of independent research, with preclinical studies suggesting it may be a more potent beta2-agonist than racemic this compound openaccessjournals.comnih.gov.
The pharmacological profile of this compound, combining rapid onset with a prolonged duration of action, makes it a unique compound among LABAs, as summarized in the table below:
| Characteristic | This compound | Salmeterol |
| Onset of Action | Rapid (1-3 minutes) patsnap.comdrugbank.comlabshare.cnresearchgate.netnih.govnih.goversnet.orgnih.govopenaccessjournals.comnih.govdovepress.com | Slower nih.goversnet.orgopenaccessjournals.com |
| Duration of Action | Long (up to 12 hours) patsnap.comdrugbank.comlabshare.cnresearchgate.netnih.govnih.goversnet.orgnih.govdovepress.com | Long (up to 12 hours) nih.goversnet.org |
| Agonist Type | Full Agonist nih.govresearchgate.net | Partial Agonist nih.gov |
| β2 Selectivity | High (approx. 200-fold over β1) drugbank.com | - |
| Lipophilicity | Moderate nih.govnih.govdovepress.comopenaccessjournals.com | High nih.govopenaccessjournals.com |
Rationale for Continued Investigation in Airway Diseases and Beyond
The sustained investigation into this compound stems from its established efficacy and unique pharmacological properties, particularly in the context of chronic airway diseases.
A significant area of ongoing research involves this compound in combination therapies. Its inclusion in fixed-dose combinations with inhaled corticosteroids (ICS), such as budesonide (B1683875)/formoterol, has been extensively studied for its synergistic effects in improving asthma control, reducing exacerbations, and potentially allowing for lower total ICS doses ersnet.orgersnet.orgresearchgate.nettandfonline.comresearchgate.netdovepress.com. Furthermore, this compound is a component of triple therapies (e.g., with ICS and long-acting muscarinic antagonists like glycopyrronium), which are under investigation for their potential to further improve outcomes in patients with COPD and are currently in Phase III trials for asthma dovepress.comastrazeneca-us.comastrazeneca.com. Research also highlights this compound's ability to reduce dynamic hyperinflation in COPD patients, a factor contributing to exercise intolerance nih.gov.
Beyond Airway Diseases: While the primary research focus for this compound remains firmly within respiratory pharmacology, some investigations have explored its potential in other areas. For instance, this compound has been noted for possessing anti-inflammatory properties patsnap.com. Clinical trials have also investigated this compound in the context of Acute Respiratory Distress Syndrome (ARDS) drugbank.com. Additionally, research by pharmaceutical companies with this compound in their portfolio has included investigations into eosinophilic granulomatosis with polyangiitis (EGPA), indicating a broader, albeit less prominent, scope of inquiry beyond typical airway diseases astrazeneca-us.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
73573-87-2, 128954-45-0 | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Formoterol
Mechanism of β2-Adrenoceptor Agonism
Formoterol exerts its therapeutic effects by acting as a highly selective and potent agonist at the β2-adrenoceptor, a G protein-coupled receptor (GPCR) predominantly found in bronchial smooth muscle cells drugbank.comdovepress.com.
Receptor Binding Kinetics and Affinity Studies
This compound exhibits a very high binding affinity for the β2-adrenoceptor dovepress.comersnet.org. Studies have quantified its affinity, with a -log10 KD of 8.12 for displacement of ICI 118,551, a selective β2-adrenoceptor antagonist ersnet.org. In comparison, salbutamol (B1663637), a short-acting β2-agonist, has a -log10 KD of 6.44 ersnet.org. Another study reported a Ki value of 74 nM for this compound, indicating high affinity, especially when compared to isoproterenol (B85558) (200 nM) and albuterol (2,500 nM) atsjournals.org.
The binding kinetics of this compound involve both rapid association with the receptor and a relatively slow dissociation rate, which contributes to its sustained effect ersnet.orgcore.ac.uknih.gov. While some studies initially suggested that slow dissociation was a primary factor for its prolonged action, further research indicates that the duration of action is more complex and not solely dependent on a slow receptor dissociation rate nih.govfrontiersin.org.
Table 1: Comparative Binding Affinities of β2-Adrenoceptor Agonists
| Agonist | -log10 KD (for ICI 118,551 displacement) ersnet.org | Ki (nM) atsjournals.org |
| This compound | 8.12 | 74 |
| Salmeterol (B1361061) | 7.82 | 53 |
| Salbutamol | 6.44 | 2500 |
| Isoproterenol | N/A | 200 |
Molecular Basis of Prolonged Duration of Action
The extended duration of this compound's bronchodilatory action (up to 12 hours) is primarily attributed to its physicochemical interactions with the cell membrane, specifically the plasmalemma lipid bilayer dovepress.comersnet.orgcore.ac.ukresearchgate.netersnet.org. This mechanism is described by the "plasmalemma diffusion microkinetic model" ersnet.orgersnet.orgnih.govatsjournals.org.
This compound is moderately lipophilic, allowing it to readily partition into and be retained within the lipid bilayer of airway smooth muscle cells dovepress.comersnet.orgcore.ac.ukersnet.orgatsjournals.org. This lipid bilayer acts as a "depot" from which the drug is slowly released, continuously diffusing to and interacting with the active site of the β2-adrenoceptor dovepress.comersnet.orgcore.ac.ukatsjournals.org. This continuous leaching from the membrane depot ensures a sustained concentration of this compound in the vicinity of the receptor, leading to prolonged activation dovepress.comersnet.org. Unlike salmeterol, which is thought to interact with an "exosite" or auxiliary binding site near the β2-adrenoceptor, this compound's prolonged action is explained by its membrane partitioning and subsequent slow diffusion ersnet.orgnih.govatsjournals.orgresearchgate.net. The rapid onset of action of this compound is due to its sufficient hydrophilicity, allowing it to quickly bind to the cell surface β2-receptor core.ac.uk.
Allosteric Modulation and Receptor Conformation Research
The β2-adrenoceptor is a prototypical Class A G protein-coupled receptor (GPCR) nottingham.ac.ukmdpi.com. Upon binding of agonists like this compound, the receptor undergoes conformational changes that are crucial for its activation and downstream signaling mdpi.comumich.eduscbt.com. This compound, as a full agonist, is known to induce specific conformational states of the β2-adrenoceptor frontiersin.orgresearchgate.netumich.edu.
Research into allosteric modulation of the β2-adrenoceptor is an active area, as allosteric sites are less conserved than orthosteric sites and may offer greater subtype selectivity for drug development mdpi.comnih.gov. While this compound primarily acts at the orthosteric site, studies have explored how allosteric modulators can influence its binding and receptor conformation. For instance, certain pepducins (peptides derived from GPCR intracellular loops) have been shown to modestly increase the dissociation rates of this compound from β2-adrenoceptors in native membranes, indicating allosteric modulation nottingham.ac.uk. Furthermore, structural studies, including cryo-electron microscopy (cryo-EM), have revealed the conformation of the this compound-bound β2-adrenoceptor in complex with the Gs protein, providing insights into the molecular basis of its agonism pdbj.org. This compound has been shown to increase the frequency of transitions to active (R*) conformations and simultaneously reduce the frequency of relaxation to inactive (R) states of the β2-adrenoceptor umich.edu.
Intracellular Signaling Cascade Modulation
Activation of the β2-adrenoceptor by this compound initiates a classic Gs protein-coupled signaling cascade, leading to bronchodilation and other cellular effects drugbank.comtandfonline.comijbcp.comnih.gov.
Adenylate Cyclase Activation and Cyclic AMP Generation
Upon this compound binding, the β2-adrenoceptor couples to and activates the stimulatory Gs protein drugbank.comtandfonline.comijbcp.comnih.gov. The activated Gs protein, specifically its α subunit (Gαs), then binds to and activates adenylyl cyclase (also known as adenylate cyclase) drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. The resulting increase in intracellular cAMP levels is a key second messenger event that mediates the downstream cellular responses drugbank.comtandfonline.comijbcp.comnih.govtandfonline.comnih.govspandidos-publications.com.
In bronchial smooth muscle, elevated cAMP levels lead to relaxation of these muscles and subsequent dilation of the airways drugbank.com. This compound has been shown to cause significant elevations in intracellular cAMP concentrations in various cell types, including human neutrophils nih.gov.
Table 2: Effect of β2-Agonists on Intracellular cAMP Levels in Human Neutrophils
| Agonist | Concentration (nM) | Intracellular cAMP Elevation (relative to control) nih.gov |
| This compound | 10 | Significant elevation (P < 0.0001) |
| This compound | 100 | Significant elevation (P < 0.0001) |
| Indacaterol | 10 | Significant elevation (P < 0.0001) |
| Indacaterol | 100 | Significant elevation (P < 0.0001) |
| Salbutamol | 10 | Ineffective |
| Salbutamol | 100 | Ineffective |
Protein Kinase A (PKA) Pathway Activation
The increased intracellular cAMP levels, generated through adenylyl cyclase activation, subsequently lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov. PKA is a serine/threonine kinase that, once activated, phosphorylates various target proteins within the cell, leading to a cascade of events that ultimately mediate the physiological effects of β2-adrenoceptor activation tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov.
In the context of bronchodilation, PKA activation leads to the phosphorylation of proteins involved in smooth muscle contraction, promoting relaxation drugbank.com. Beyond bronchodilation, PKA activation by this compound can also influence other cellular pathways. For example, this compound-mediated activation of PKA signaling has been implicated in suppressing AKT phosphorylation, which can inhibit myogenic differentiation in L6 muscle cells tandfonline.comtandfonline.com. PKA activation by β2-adrenoceptor agonists is also known to inhibit the Ras/ERK pathway via Raf-1 kinase inactivation and Mek-1 kinase inhibition tandfonline.comtandfonline.com. Research also indicates that this compound-induced cellular responses, such as the release of inflammatory mediators like IL-6 and IL-8, can involve the PKA pathway, among others nih.govresearchgate.net.
Table 3: Key Components of this compound's Intracellular Signaling Cascade
| Component | Role |
| β2-Adrenoceptor | Receptor binding site for this compound, initiating the cascade drugbank.comdovepress.com. |
| Gs Protein | Couples to activated β2-adrenoceptor, leading to activation of its α subunit drugbank.comtandfonline.comijbcp.comnih.gov. |
| Adenylate Cyclase | Enzyme activated by Gαs, catalyzes ATP to cAMP conversion drugbank.comtandfonline.comijbcp.comnih.govtandfonline.com. |
| Cyclic AMP (cAMP) | Second messenger, levels increase upon adenylate cyclase activation, activates PKA drugbank.comtandfonline.comijbcp.comnih.govtandfonline.comnih.govspandidos-publications.com. |
| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates downstream targets, mediating cellular responses like smooth muscle relaxation tandfonline.comijbcp.comtandfonline.comnih.govspandidos-publications.comnih.gov. |
Pharmacokinetics and Pharmacodynamics of Formoterol: Advanced Research
Absorption Kinetics and Bioavailability Studies
Formoterol is designed for local action in the lungs, yet a portion of the inhaled dose is absorbed systemically. The absorption kinetics are influenced by both pulmonary and gastrointestinal uptake, as well as the characteristics of the inhalation device.
This compound is rapidly absorbed into plasma following inhalation, with peak plasma concentrations typically observed within 5 to 10 minutes in healthy subjects mims.commims.comlabshare.cn. In asthmatic adult patients, the time to reach maximum plasma concentration (Tmax) can range from 0.58 to 1.97 hours nih.gov. The pulmonary bioavailability of this compound has been estimated to be approximately 43% of the delivered dose, while the total systemic bioavailability, accounting for absorption in the gut, is around 60% of the delivered dose nih.gov.
Following a single 10 mcg dose in healthy adults, the maximum plasma concentration (Cmax) was reported as 22 pmol/L, with an area under the curve (AUC) of 81 pmol·h/L nih.gov. In asthmatic patients, a single 10 mcg dose resulted in similar Cmax values (22 pmol/L) but a higher AUC0-12h of 125 pmol·h/L nih.gov. Multiple-dose administration of 10 mcg in asthmatic patients led to Cmax and AUC0-12h values of 41 pmol/L and 226 pmol·h/L, respectively nih.gov. Absorption appears to be proportional to the dose across standard dosing ranges nih.gov.
Table 1: this compound Absorption Parameters Following Inhalation
| Parameter (Unit) | Healthy Adults (Single 10 mcg Dose) nih.gov | Asthmatic Adults (Single 10 mcg Dose) nih.gov | Asthmatic Adults (Multiple 10 mcg Doses) nih.gov |
| Tmax (hours) | 0.167 - 0.5 | 0.58 - 1.97 | Not specified (steady state) |
| Cmax (pmol/L) | 22 | 22 | 41 |
| AUC (pmol·h/L) | 81 | 125 (AUC0-12h) | 226 (AUC0-12h) |
| Pulmonary Bioavailability | ~43% of delivered dose nih.gov | - | - |
| Total Systemic Bioavailability | ~60% of delivered dose nih.gov | - | - |
The characteristics of the inhalation device significantly influence the deposition of this compound in the lungs and, consequently, its absorption. Different device types, such as dry powder inhalers (DPIs) and metered-dose inhalers (MDIs), can lead to variations in lung deposition and systemic exposure probes-drugs.orgcaymanchem.com. For instance, studies have shown that the systemic exposure of this compound from a mometasone (B142194) furoate/Formoterol MDI can be comparable to that from a this compound DPI labshare.cn.
The efficiency of drug delivery is also affected by factors such as particle size distribution of the aerosol and the patient's inhalation technique, including inspiratory flow rates probes-drugs.orgcaymanchem.com. For DPIs, adequate airflow (typically ≥ 60 L/min) is required for optimal powder dispersion into fine particles suitable for inhalation caymanchem.com. While the rate of absorption (Tmax) for this compound can be similar across different devices, the extent of absorption (AUC, Cmax) may vary. For example, one study indicated slightly higher this compound fumarate (B1241708) exposure with a budesonide (B1683875)/Formoterol fumarate dihydrate MDI compared to a DPI, which was partly attributed to a higher administered dose and consistent with previous findings probes-drugs.org.
Systemic Disposition and Metabolic Pathways Investigation
This compound undergoes extensive metabolism, primarily in the liver, with various enzymes contributing to its biotransformation and subsequent elimination.
O-demethylation is one of the major metabolic pathways for this compound, and this process involves several cytochrome P450 (CYP) isoenzymes nih.govdelta-f.comclearsynth.com. In vitro studies have identified CYP2D6, CYP2C19, CYP2C9, and CYP2A6 as key enzymes contributing to the O-demethylation of this compound nih.govdelta-f.comclearsynth.comdovepress.com. While these enzymes are involved, the specific roles and quantitative contributions of individual CYP isoenzymes in this compound metabolism have not been fully elucidated nih.gov. This compound does not inhibit CYP450 enzymes at therapeutically relevant concentrations labshare.cnclearsynth.comdovepress.com.
Direct glucuronidation of the parent drug at its phenolic hydroxyl group represents the major metabolic pathway for this compound nih.govdelta-f.comclearsynth.com. This conjugation reaction is catalyzed by UDP-Glucuronosyltransferases (UGTs), a family of phase II drug-metabolizing enzymes nih.gov. In vitro studies have indicated the involvement of several UGT isoenzymes, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15, in the glucuronidation of this compound nih.gov. The glucuronide acid conjugate formed is inactive delta-f.com. Following inhalation, approximately 15-18% of the administered dose is excreted in urine as direct this compound glucuronides in asthmatic patients, and 6-9% in COPD patients nih.gov.
Table 2: Key Enzymes Involved in this compound Metabolism
| Enzyme Class | Specific Isoenzymes Identified | Metabolic Pathway | Reference |
| Cytochrome P450 (CYP) | CYP2D6, CYP2C19, CYP2C9, CYP2A6 | O-demethylation | nih.govdelta-f.comclearsynth.comdovepress.com |
| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 | Direct glucuronidation | nih.gov |
This compound is administered as a racemic mixture comprising two enantiomers: the active (R,R)-enantiomer and the inactive (S,S)-enantiomer delta-f.com. Research has demonstrated that the metabolism of this compound is stereoselective, particularly concerning glucuronidation.
Studies using human liver microsomes have shown that the glucuronidation of this compound occurs more than two times faster for the (S,S)-enantiomer compared to the (R,R)-enantiomer. This stereoselectivity is primarily attributed to an enantiomeric difference in the maximum reaction velocity (Vmax) rather than the Michaelis constant (Km). For single this compound enantiomers, median Vmax values for (R,R)-glucuronide and (S,S)-glucuronide were 2625 and 4304 pmol min−1 mg−1, respectively. When incubated with racemic this compound, the corresponding Vmax values were 1435 and 2086 pmol min−1 mg−1 for (R,R)- and (S,S)-glucuronide, respectively.
Table 3: Stereoselective Glucuronidation of this compound Enantiomers by Human Liver Microsomes
| Enantiomer | Km (µM) (Median) | Vmax (pmol min−1 mg−1) (Median) |
| (R,R)-Formoterol Glucuronide (single enantiomer incubation) | 827.6 | 2625 |
| (S,S)-Formoterol Glucuronide (single enantiomer incubation) | 840.4 | 4304 |
| (R,R)-Formoterol Glucuronide (rac-Formoterol incubation) | 357.2 | 1435 |
| (S,S)-Formoterol Glucuronide (rac-Formoterol incubation) | 312.1 | 2086 |
This interindividual variability in stereoselective clearance could contribute to the observed variations in the duration of bronchodilation in patients. Furthermore, systemic circulating (S,S)-Formoterol is eliminated more rapidly than the active (R,R)-Formoterol. Urinary excretion of unchanged (S,S)-Formoterol has been reported to be significantly greater than that of unchanged (R,R)-Formoterol, while (R,R)-Formoterol glucuronide excretion is significantly greater than that of (S,S)-Formoterol glucuronide after oral dosing.
Excretion Routes and Clearance Mechanisms
This compound undergoes extensive metabolism, primarily in the liver, before elimination from the body. The major metabolic pathway involves direct glucuronidation, occurring at either the phenolic or aliphatic hydroxyl groups wikipedia.orgwikipedia.orgidrblab.cnuni.lu. A significant secondary metabolic route is O-demethylation, which is followed by glucuronide conjugation at the phenolic hydroxyl groups. This O-demethylation process is mediated by several cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP2C8/9, CYP2C19, and CYP2A6 wikipedia.orgwikipedia.org. Minor metabolic pathways, such as sulfate (B86663) conjugation and deformylation, also contribute to this compound's biotransformation wikipedia.orguni.lu.
Following metabolism, this compound and its metabolites are primarily excreted via the urine and feces. After oral administration of radiolabeled this compound fumarate, approximately 59% to 62% of the dose is eliminated in the urine, while 32% to 34% is eliminated in the feces within 104 hours wikipedia.org. For inhaled doses, 15% to 18% is excreted in the urine as direct glucuronide metabolites, and 2% to 10% is excreted as unchanged drug wikipedia.orgwikipedia.org. After intravenous administration, about 20% of the dose is excreted unchanged in the urine idrblab.cn.
This compound exhibits stereoselective metabolism and disposition. Studies have shown that the urinary excretion of this compound is stereoselective, with a preferential excretion of the active (R;R)-formoterol as both unchanged drug and its glucuronide conjugate. The clearance of the active (R;R)-formoterol is faster than that of its antipode, (S;S)-formoterol. While glucuronidation in human liver microsomes occurs faster for (S;S)-formoterol, this inconsistency suggests the involvement of other stereoselective pathways, including potentially stereoselective biliary excretion, which accounts for about 25% of the dose, or stereo-selective renal clearance or gut wall metabolism wikipedia.org.
The terminal elimination half-life of this compound is approximately 10 hours wikipedia.orgwikipedia.orgwikipedia.org, with estimates of around 8 hours following inhalation idrblab.cn. Renal clearance has been determined to be approximately 150 mL/min, and the systemic clearance is approximately 1.4 L/min wikipedia.orgguidetopharmacology.org.
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Urinary Excretion (Direct Glucuronide Metabolites) | 15-18% of dose | Inhaled | wikipedia.orgwikipedia.org |
| Urinary Excretion (Unchanged Drug) | 2-10% of dose | Inhaled | wikipedia.orgwikipedia.org |
| Urinary Excretion (Total, after oral administration) | 59-62% of dose | Oral | wikipedia.org |
| Fecal Excretion (Total, after oral administration) | 32-34% of dose | Oral | wikipedia.org |
| Terminal Elimination Half-life | ~10 hours (approx. 8 hours after inhalation) | Systemic | wikipedia.orgwikipedia.orgidrblab.cnwikipedia.org |
| Renal Clearance | ~150 mL/min | Systemic | wikipedia.org |
| Systemic Clearance | ~1.4 L/min | Systemic | guidetopharmacology.org |
Pharmacodynamic Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) mathematical models are invaluable tools for elucidating the mechanisms of drug action and for optimizing therapeutic regimens, particularly for inhaled bronchodilators like this compound. These models aim to quantify the relationship between drug exposure and its resulting pharmacological effects.
A simplified-geometry PK/PD modeling approach has been developed and validated for inhaled bronchoactive compounds. This model uniquely combines compartmental and spatially distributed representations of kinetics, allowing for the direct computation of representative flow rates based on Ohm's law and bronchial diameter profiles. This approach has demonstrated excellent agreement with observed Forced Expiratory Volume in 1 second (FEV1) profiles in asthmatic patients, providing a quantitative description of the increasing improvement with continued administration and escalating drug dosages.
Population PK/PD models have also been developed, sometimes incorporating clinical outcomes (PK/PD/CO models), to characterize the relationship between this compound's pharmacokinetics, its pharmacodynamic effects (such as FEV1), and clinical outcomes in patients with asthma. These models often consider the drug concentration in the lung compartment as the primary determinant of PD effects.
Concentration-Effect Relationship Analysis
The analysis of concentration-effect relationships for this compound reveals a clear correlation between drug exposure and therapeutic response. For example, a distinct exposure-response relationship has been established between plasma concentrations of arthis compound (B195475) (the R,R-enantiomer of this compound) and the percentage change in FEV1 in subjects with Chronic Obstructive Pulmonary Disease (COPD).
Pharmacodynamic effects are often described using Emax (maximum obtainable effect) models, which may incorporate an effect compartment to account for any lag between plasma concentration and the observed effect. Studies have consistently shown a dose-response relationship for this compound's bronchodilatory effect, with increasing doses leading to greater improvements in pulmonary function, such as FEV1 idrblab.cn.
Biphasic Effect-Time Course Investigations
This compound exhibits a characteristic biphasic serum concentration profile following single-dose inhalation. This profile typically shows an initial peak followed by a second, later peak. This biphasic pattern is attributed to two distinct absorption routes with differing absorption rate constants: a rapid absorption from the respiratory tract and a slower, delayed absorption from the gastrointestinal tract due to the swallowed fraction of the inhaled dose.
Investigations into the biphasic effect-time courses have utilized PK/PD modeling to assess systemic effects such as eosinopenia and hypokalemia. The observed biphasic concentration necessitates a two-compartment model to accurately describe the plasma concentration-time curves. Furthermore, the single evening administration of this compound, particularly in combination formulations, has been shown to provide a bronchodilation duration of at least 24 hours, effectively attenuating the biphasic pattern of the circadian rhythm in airway tone.
Mathematical Models for Dose-Response Prediction
Mathematical models are powerful tools for describing and predicting dose-response relationships across various fields, including pharmacology and drug discovery. Commonly employed mathematical models include the Hill equation, the Michaelis-Menten equation, and logistic regression.
In the context of inhaled drugs like this compound, physiologically-based pharmacokinetic (PBPK) models are increasingly utilized. These advanced models integrate mechanical modeling of drug deposition and disposition within the respiratory tract with systemic pharmacokinetic modeling. They can incorporate modules for deposition in different lung generations, substance dissolution, mucociliary clearance, and pharmacodynamic effects. Such models are crucial for estimating drug dissolution, transport, distribution, and efficacy following inhaled delivery, thereby supporting human dose predictions and aiding in the identification of optimal drug and formulation characteristics. Computational modeling also plays a role in supporting bioequivalence determinations for orally inhaled drug products.
Preclinical Research Models and Methodologies
In Vitro Receptor Binding and Functional Assays
Isolated Airway Smooth Muscle Preparations
Isolated tissue preparations are fundamental in preclinical respiratory pharmacology to characterize the potency and duration of action of bronchodilators like formoterol. Studies utilizing isolated guinea pig trachea and human bronchus have demonstrated that this compound acts as a potent relaxant of airway smooth muscle. nih.gov Its effects are mediated through the stimulation of β2-adrenoceptors. nih.gov
In comparative studies, this compound has shown significantly higher potency than other β-agonists. For instance, it was found to be 50 to 120 times more potent than salbutamol (B1663637) and 2 to 27 times more potent than salmeterol (B1361061) in relaxing these isolated airway preparations. nih.gov While its onset of action is rapid, comparable to the short-acting β2-agonist salbutamol, its duration of action is intermediate. dovepress.com In isolated tissue experiments, the effects of this compound persist longer than those of salbutamol but are markedly shorter than those of salmeterol, whose actions can last for many hours even after extensive washing of the tissue. nih.gov
| Compound | Relative Potency vs. Salbutamol | Relative Potency vs. Salmeterol |
|---|---|---|
| This compound | 50-120x higher | 2-27x higher |
Cell-Based Reporter Assays for Receptor Activation
Cell-based assays are crucial for dissecting the molecular mechanisms of this compound's action at the β2-adrenergic receptor. Receptor binding assays using radiolabeled this compound ([3H]this compound) on membranes from guinea pig and human lungs have confirmed high-affinity binding to a single class of β2-adrenoceptors. nih.gov These studies reveal that the receptors labeled by [3H]this compound are coupled to a guanine (B1146940) nucleotide-binding regulatory protein (G-protein), which is evident from the reduction in binding affinity in the presence of the nonhydrolyzable GTP analogue, GTPγS. nih.gov
Functional cell-based assays investigate the downstream consequences of receptor activation. For example, studies in various cell lines have demonstrated this compound's ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway. researchgate.net Research has also explored how this compound influences the expression and secretion of inflammatory mediators. In human bronchial epithelial cells (BEAS-2B), this compound has been shown to suppress the expression of thymus- and activation-regulated chemokine (TARC), a chemokine involved in recruiting Th2 cells. ersnet.org Conversely, in monocytes, it can enhance the production of macrophage-derived chemokine (MDC) while suppressing interferon-gamma-inducible protein 10 (IP-10). ersnet.org These effects are mediated via the β2-adrenoceptor and can be reversed by a selective antagonist. ersnet.org
In Vivo Animal Models for Airway Disease Pathophysiology
Rodent Models of Asthma and COPD
Rodent models are extensively used to study the pathophysiology of asthma and Chronic Obstructive Pulmonary Disease (COPD) and to evaluate the efficacy of therapeutic agents like this compound. nih.govnih.gov For asthma research, mice are often sensitized to an allergen, such as ovalbumin (OVA) or house dust mite (HDM), to induce features of allergic asthma, including airway inflammation and hyperresponsiveness. nih.gov A model of severe asthma induced by the fungus Aspergillus fumigatus (Af) in mice has been specifically used to investigate the effects of this compound on difficult-to-treat asthma subtypes. acs.orgacs.org
For COPD, animal models typically involve chronic exposure to cigarette smoke to mimic the key features of the human disease, such as inflammation, emphysema, and airway remodeling. nih.gov In these models, this compound has been shown to influence inflammatory cell counts. For example, studies in rats have demonstrated that this compound can inhibit neutrophil adhesion in the airway mucosa. nih.gov
Assessment of Airway Hyperresponsiveness and Inflammation in Animal Models
A primary outcome in animal models of asthma is the assessment of airway hyperresponsiveness (AHR), which is the tendency of airways to constrict excessively in response to a stimulus. nih.gov AHR is commonly measured in mice by challenging them with a bronchoconstrictor agent like methacholine (B1211447) and recording changes in lung function. acs.orgnih.gov In an Aspergillus fumigatus-induced severe asthma model, nebulized this compound was shown to be a potent bronchodilator, significantly inhibiting methacholine-induced AHR in a dose-dependent manner. acs.orgacs.org
The effect of this compound on airway inflammation is also a key area of investigation. Inflammation is typically assessed by analyzing bronchoalveolar lavage fluid (BALF) for immune cell counts and by examining lung tissue sections for inflammatory infiltrates and mucus production. researchgate.net Despite its potent bronchodilatory effects, studies in the Af-induced severe asthma model have shown that this compound does not significantly reduce airway inflammation. nih.gov Specifically, it did not decrease the number of immune cells, the inflammation score in lung sections, mucus hypersecretion, or the levels of proinflammatory cytokines and chemokines. acs.orgnih.gov
| Parameter | Effect of this compound |
|---|---|
| Airway Hyperresponsiveness (AHR) | Significantly Inhibited |
| Airway Immune Cell Counts | No significant reduction |
| Lung Inflammation Score | No significant reduction |
| Mucus Hypersecretion | No significant reduction |
| Proinflammatory Cytokines/Chemokines | No significant reduction |
Non-Respiratory Preclinical Investigations (e.g., Neurological, Sarcopenia)
The systemic effects of this compound have led to its investigation in preclinical models of non-respiratory conditions. One significant area of research is sarcopenia, the age-related loss of muscle mass and function. researchgate.net In studies using old rats, this compound treatment was found to increase the mass and force-producing capacity of skeletal muscles, suggesting its potential to attenuate age-related muscle wasting. nih.govaups.org.au
In the field of neuroscience, this compound has been explored for its potential neuroprotective and cognitive-enhancing effects. Because it can cross the blood-brain barrier, its impact on the central nervous system has been a subject of interest. nih.gov In a mouse model of traumatic brain injury (TBI), this compound was shown to induce mitochondrial biogenesis, which was associated with improved cognitive recovery. nih.gov Furthermore, in a mouse model of Down syndrome, this compound treatment led to significant improvements in cognitive function, suggesting that targeting β2 adrenergic receptors could be a viable strategy for restoring synaptic plasticity. researchgate.net However, other studies have indicated that chronic this compound administration in mice can induce headache-like behaviors by altering the endocannabinoid system in the brain. nih.gov
Advanced Preclinical Methodologies
Advanced preclinical methodologies are crucial for elucidating the pharmacological profile of compounds like this compound before human trials. These methods, which include sophisticated tissue culture and animal modeling, provide essential data on mechanism of action, efficacy, and translational potential.
Ex Vivo Tissue Studies
Ex vivo tissue studies provide a valuable platform for investigating the direct pharmacological effects of this compound on respiratory tissues in a controlled environment that preserves the complex cellular architecture and interactions of the native organ. nih.gov Models such as precision-cut lung slices (PCLS) and isolated perfused lungs allow for detailed examination of airway smooth muscle responses. nih.gov
Human PCLS have been instrumental in detailing this compound's mechanism of action on small airways. nih.gov In studies using this model, this compound demonstrated a capacity to induce long-lasting relaxation of airways previously contracted by agonists like histamine (B1213489). nih.gov The mechanism is concentration-dependent; at lower concentrations, this compound primarily decreases the Ca²⁺ sensitivity of airway smooth muscle cells. nih.gov At higher concentrations, it further contributes to relaxation by reducing the frequency of or completely inhibiting the Ca²⁺ oscillations within these cells. nih.gov This dual action on calcium signaling pathways underscores its potent bronchodilatory effects. nih.gov
Research using human lung slices has quantified the relaxation effects of this compound. Following histamine-induced contraction, the application of this compound leads to a rapid and sustained relaxation of the airway. nih.gov The longevity of this relaxation effect after the drug is washed out is also concentration-dependent, with higher concentrations leading to a significantly slower rate of recontraction. nih.gov
Interactive Table: this compound-Induced Relaxation in Pre-Contracted Human Airways
Instructions:| This compound Concentration (nM) | Mean Relaxation after 10 min (%) | Longevity of Relaxation |
| 1.0 | 33.68 ± 10.37 | Significant, but less than higher concentrations |
| 2.5 | 76.86 ± 12.06 | Significantly increased with concentration |
| >5.0 | Near full relaxation | Substantially prolonged duration |
| Data derived from studies on human lung slices pre-contracted with histamine. nih.gov |
Furthermore, ex vivo models are used to assess the bronchoprotective effects of this compound. These studies measure the compound's ability to prevent or attenuate bronchoconstriction induced by various stimuli, such as methacholine. nih.govmdpi.com Navafenterol, a compound with β2-agonist properties similar to this compound, demonstrated significant bronchoprotection against histamine and thromboxane (B8750289) A2 analog-induced constriction in human PCLS, an effect primarily mediated by β2-adrenoceptor agonism. mdpi.com Such studies are crucial for comparing the efficacy of different formulations and delivery devices in a physiologically relevant setting before clinical evaluation. nih.gov
Biomarker Discovery in Preclinical Systems
Biomarker discovery in preclinical systems is essential for identifying measurable indicators that can predict a drug's efficacy and mechanism of action, thereby de-risking and accelerating clinical development. crownbio.comcrownbio.com For this compound, preclinical research has explored a range of pharmacodynamic, inflammatory, and cellular biomarkers.
Pharmacodynamic (PD) biomarkers are used to quantify the physiological effect of a drug. In the context of this compound, Forced Expiratory Volume in 1 second (FEV1) is a well-established clinical biomarker of bronchodilation that is also modeled in preclinical settings to bridge animal data with human outcomes. mdpi.com Pharmacokinetic/pharmacodynamic (PK/PD) models often use FEV1 as a key output to describe the relationship between this compound concentration in the lung and its therapeutic effect. mdpi.com
In animal models of asthma, researchers have investigated a wide array of potential inflammatory and metabolic biomarkers to understand this compound's broader effects beyond bronchodilation. In a mouse model of severe asthma induced by Aspergillus fumigatus, this compound did not reduce airway immune cell counts, mucus hypersecretion, or levels of proinflammatory cytokines and chemokines. acs.orgnih.gov Similarly, it had no effect on metabolic enzymes in lung tissue, such as lactate (B86563) dehydrogenase A (LDHA) and ATP synthase F1 subunit beta (ATP5B), suggesting its action is highly specific to bronchodilation without direct anti-inflammatory or metabolic modulatory effects in this particular model. acs.org
Conversely, in vitro studies, which form a core component of preclinical research, have identified other cellular biomarkers. In a lung adenocarcinoma cell line exposed to cigarette smoke extract, this compound was shown to counteract the increase in reactive oxygen species (ROS) and the release of the pro-inflammatory cytokine Interleukin-8. mdpi.comnih.gov Furthermore, this compound influenced biomarkers of the epithelial-mesenchymal transition (EMT), a process involved in tissue remodeling and cancer progression. mdpi.comnih.gov Specifically, it reversed the cigarette smoke-induced decrease in E-cadherin expression and increase in SNAIL1 expression. nih.gov
Interactive Table: Biomarkers Investigated in Preclinical this compound Research
Instructions:| Biomarker Category | Specific Biomarker | Preclinical Model System | Key Finding |
| Pharmacodynamic | FEV1 | PK/PD Modeling | Used to model the relationship between drug concentration and bronchodilatory effect. mdpi.com |
| Inflammatory | Airway Immune Cells | Aspergillus fumigatus-induced asthma mouse model | No significant reduction observed with this compound treatment. acs.org |
| Inflammatory | Proinflammatory Cytokines/Chemokines | Aspergillus fumigatus-induced asthma mouse model | No significant reduction observed with this compound treatment. acs.org |
| Inflammatory | Interleukin-8 (IL-8) | A549 lung cancer cells + cigarette smoke extract | This compound reverted the CSE-induced increase in IL-8 release. nih.gov |
| Metabolic | LDHA, ATP5B | Aspergillus fumigatus-induced asthma mouse model | No significant effect on the levels of these metabolic enzymes in lung tissue. acs.org |
| Cellular Process | Reactive Oxygen Species (ROS) | A549 lung cancer cells + cigarette smoke extract | This compound reduced the CSE-induced increase in intracellular and extracellular ROS. mdpi.com |
| Cellular Process | E-cadherin, SNAIL1 (EMT markers) | A549 lung cancer cells + cigarette smoke extract | This compound counteracted CSE-induced changes in these EMT markers. nih.gov |
Predictive Value of Animal Models in Drug Development
The translation of findings from animal models to human clinical outcomes is a cornerstone of drug development, though it presents significant challenges. ijrpc.comfrontiersin.org The predictive value of these models depends on how well they replicate the pathophysiology of human disease and the drug's pharmacology across species. nih.gov For this compound, animal models have been largely successful in predicting its primary therapeutic effect.
The characteristic long duration of action of this compound was first observed in animal studies before being confirmed in humans, demonstrating a successful translation of a key pharmacological property. nih.gov Animal models of allergic lung inflammation and chronic obstructive pulmonary disease (COPD) have consistently validated this compound's potent bronchodilatory activity. acs.orgnih.govnih.gov For instance, in a mouse model of severe asthma, inhaled this compound significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner, mirroring its clinical efficacy. acs.org Similarly, in a mouse model of COPD, treatment with this compound improved functional residual capacity and inspiratory resistance. nih.gov These studies confirm that animal models are highly predictive of this compound's primary mechanism of action—β2-adrenoceptor-mediated smooth muscle relaxation.
Interactive Table: Translation of this compound Findings from Animal Models to Humans
Instructions:| Preclinical Finding in Animal Models | Predictive Success | Corresponding Clinical Outcome |
| Potent, long-lasting bronchodilation. nih.govnih.gov | High | Effective, 12-hour bronchodilation in patients with asthma and COPD. nih.gov |
| Inhibition of induced airway hyperresponsiveness. acs.org | High | Protection against bronchoconstrictor challenges and prevention of exercise-induced asthma. nih.gov |
| Improvement in lung function parameters (e.g., resistance). nih.gov | High | Significant improvement in FEV1 and other measures of lung function. nih.gov |
| Lack of significant anti-inflammatory effect in a severe asthma model. acs.org | Generally High | Primarily used as a bronchodilator; anti-inflammatory therapy (e.g., corticosteroids) is a separate, essential component of asthma management. |
Clinical Efficacy and Comparative Effectiveness Research
Clinical Trial Design and Methodologies in Asthma and COPD
Clinical trials evaluating Formoterol's efficacy in asthma and COPD typically employ rigorous designs, including randomized controlled trials (RCTs), to assess improvements in lung function, symptom control, and exacerbation rates. Key outcome measures frequently include forced expiratory volume in 1 second (FEV1), peak expiratory flow (PEF), symptom scores (e.g., dyspnea, nocturnal symptoms), and the frequency of exacerbations. Trial durations vary, commonly ranging from 12 to 52 weeks, with some long-term studies extending to 56 weeks to observe prolonged effects. dovepress.comclinicaltrials.eu
Randomized Controlled Trials (RCTs) of this compound Monotherapy
This compound monotherapy has been investigated in RCTs for both asthma and COPD. In patients with moderate to severe COPD, this compound has consistently demonstrated improvements in lung function, as measured by trough FEV1, and has been associated with a reduction in severe COPD exacerbations. dovepress.com Studies have utilized various delivery methods, including dry powder inhalers (DPIs) and inhalation solutions, with a 12-week randomized, double-blind trial indicating similar efficacy between this compound delivered via inhalation solution (20 µg/2 mL) and DPI (12 µg). dovepress.com Another 12-week efficacy study in COPD patients showed a significant improvement in FEV1 AUC0-12 with this compound inhalation solution compared to placebo. nih.gov
For pediatric asthma, a 12-month, double-blind, placebo-controlled trial involving 518 children (5 to 12 years old) with persistent asthma, who remained symptomatic despite anti-inflammatory treatment, showed that this compound dry powder (12 µg or 24 µg twice daily) significantly improved the area under the curve for FEV1 over 12 hours after the morning dose. Both doses also significantly improved morning and evening pre-medication PEF, reduced nocturnal symptom scores, and decreased the use of rescue medication compared to placebo. nih.gov
Combination Therapy Trials (e.g., with Inhaled Corticosteroids, LAMAs)
This compound is frequently investigated as part of combination therapies, particularly with inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs), reflecting current treatment guidelines for asthma and COPD. dovepress.comclinicaltrials.eu
Inhaled Corticosteroid (ICS) / Long-Acting β2-Agonist (LABA) Combinations:
Budesonide (B1683875)/Formoterol: This combination has shown dose-dependent improvements in lung function, reduced exacerbations, and improved respiratory health status in COPD. dovepress.com In pediatric asthma patients (6 to <12 years), a Phase III study (CHASE 3) demonstrated that Budesonide/Formoterol significantly improved lung function (FEV1 and PEF) compared to Budesonide monotherapy. respiratory-therapy.comastrazeneca-us.com In moderate to severe asthma, Budesonide/Formoterol single inhaler therapy significantly reduced the risk of severe exacerbations and the number of severe exacerbations requiring medical intervention, along with fewer hospitalizations/ER treatments and reduced systemic steroid use over 12 months. nih.gov
Fluticasone (B1203827)/Formoterol: Dual therapy with Fluticasone and this compound has been reported to improve lung function and asthma control compared to monotherapy in 8- and 12-week trials. Pooled analyses of five randomized studies revealed significant elevation of FEV1 (pre- and post-dose), improved asthma symptoms, reduced night awakenings, and decreased use of rescue therapies. This combination also led to significantly fewer annual exacerbations compared to its monotherapies. ijrc.in
Mometasone (B142194) Furoate/Formoterol: Two 52-week, placebo-controlled studies evaluated this combination, showing dose-dependent improvements in lung function, reductions in exacerbations, and improved respiratory health status. dovepress.com
Long-Acting Muscarinic Antagonist (LAMA) / LABA Combinations:
Aclidinium (B1254267)/Formoterol: In COPD, this combination has demonstrated significant improvements in 1-hour post-dose FEV1 compared to its monocomponents and Tiotropium. It also improved early morning symptom control and significantly enhanced 24-hour symptom control, reducing the frequency of moderate or severe exacerbations by 29% versus placebo in pooled analyses. dovepress.com
Glycopyrronium (B1196793)/Formoterol: This combination has been noted for a faster onset of bronchodilator action compared to Umeclidinium/Vilanterol. dovepress.com
Triple Therapy (ICS/LAMA/LABA):
Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR): Studies, including the ETHOS and KRONOS trials, have shown that BUD/GLY/FOR provides benefits in reducing COPD exacerbations and improving lung function and symptoms when compared to dual LAMA/LABA and ICS/LABA therapies. A network meta-analysis indicated that BUD/GLY/FOR had comparable efficacy to other triple ICS/LAMA/LABA fixed-dose or open combinations in terms of reducing exacerbation rates and improving lung function, symptoms, and health-related quality of life in patients with moderate-to-very-severe COPD. d-nb.info
Studies in Specific Patient Populations (e.g., pediatric, severe asthma, chronic bronchitis)
This compound's efficacy has been investigated across various patient demographics and disease severities:
Pediatric Asthma: As highlighted in section 5.1.1, this compound monotherapy improved airflow obstruction and symptoms in children aged 5-12 years. nih.gov Budesonide/Formoterol significantly improved lung function in children aged 6 to <12 years. respiratory-therapy.comastrazeneca-us.com The Children's Anti-inflammatory Reliever (CARE) study is an ongoing RCT assessing as-needed Budesonide-Formoterol in children aged 5-15 with mild asthma, building on evidence of efficacy in adolescents (12-17 years) for reducing severe exacerbations. ersnet.org
Severe Asthma: Budesonide/Formoterol single inhaler therapy has shown substantial efficacy in patients with moderate to severe asthma, significantly reducing severe exacerbations, hospitalizations, and systemic steroid use. nih.gov The Maintenance And Reliever Therapy (MART) regimen with ICS/Formoterol has demonstrated effectiveness in severe asthma, reducing severe exacerbation risk compared to short-acting β2-agonist (SABA) reliever or higher maintenance ICS/LABA plus SABA. ersnet.org
Chronic Bronchitis (as part of COPD): this compound is a critical bronchodilator in the maintenance treatment of COPD, which includes chronic bronchitis. Clinical studies consistently show improvements in lung function, COPD symptoms (particularly dyspnea), and reductions in the risk of exacerbations for patients with moderate to severe COPD. dovepress.com
Comparative Efficacy Analyses
Comparative efficacy studies are crucial for positioning this compound and this compound-containing combinations relative to other available treatments.
This compound versus other LABAs (e.g., Salmeterol)
This compound exhibits a significantly faster onset of bronchodilator effect compared to Salmeterol (B1361061), typically within 5 minutes of inhalation, with 80% of its maximal effect observed at this early time point. Both LABAs, however, provide a similar duration of action, lasting up to 12 hours. dovepress.comnih.gov
A network meta-analysis comparing various LABA monotherapies for COPD at 12 and 24 weeks provided insights into their relative efficacy in improving trough FEV1. The findings are summarized in the table below:
| LABA Monotherapy (Dose) | Comparative FEV1 Improvement vs. This compound (12 µg BID) | Citation |
| Indacaterol (300 µg OD) | Statistically significant improvement | analysisgroup.com |
| Indacaterol (150 µg OD) | Statistically significant improvement | analysisgroup.com |
| Vilanterol (25 µg OD) | Superior | analysisgroup.com |
| Indacaterol (75 µg OD) | Significant improvement (at 12 weeks) | analysisgroup.com |
| Salmeterol (50 µg BID) | Superior (at 12 weeks) | analysisgroup.com |
| Olodaterol (5 and 10 µg OD) | This compound superior to Olodaterol (5 µg OD at 12 weeks) | analysisgroup.com |
This compound-Containing Combinations versus other Fixed-Dose Combinations
Comparative studies have evaluated this compound-containing fixed-dose combinations against other established therapies:
This compound + ICS vs. Salmeterol + ICS:
In COPD, some observational studies suggest that Budesonide/Formoterol may have a better effect on exacerbations than Fluticasone Propionate (B1217596)/Salmeterol. amegroups.orgnih.gov
A study comparing Salmeterol/Fluticasone (50/250 µg) and Budesonide/Formoterol (12/400 µg) in moderate to severe COPD patients found both combinations effective in improving airflow limitation after acute administration, with Budesonide/Formoterol showing a trend towards faster onset of action. nih.gov
For pediatric asthma, an open-label, randomized, controlled Phase III trial comparing Fluticasone Propionate/Formoterol with Fluticasone Propionate/Salmeterol found comparable lung function improvement and asthma control. termedia.pl
This compound + LAMA vs. other LAMA/LABA or ICS/LABA:
The AFFIRM-COPD study, a 24-week, double-blind, double-dummy, active-controlled trial, compared Aclidinium/Formoterol (400/12 µg twice daily) with Salmeterol/Fluticasone (50/500 µg twice daily) in patients with stable, moderate-to-severe COPD. Aclidinium/Formoterol demonstrated superiority in peak FEV1 at week 24 and noninferiority in the Transition Dyspnea Index (TDI) focal score. Both treatments showed comparable benefits in health status and reduction in exacerbation risk. dovepress.comersnet.orgnih.gov
A randomized clinical trial comparing this compound/Glycopyrronium (LABA+LAMA) versus this compound/Budesonide (LABA+ICS) in COPD patients reported mixed results regarding superiority, with some studies suggesting better outcomes for LABA+ICS, while others indicated similar or even better efficacy for LABA+LAMA. researchgate.netjcdr.net
A network meta-analysis of inhaled medications for COPD found that LAMA/LABA combinations generally led to the greatest improvement in trough FEV1 at weeks 12 and 24 compared to other inhaled drug classes, including LAMA monotherapy and ICS/LABA. However, Aclidinium/Formoterol was an exception, as it was not statistically significantly better than LAMA monotherapy and ICS/LABAs in improving trough FEV1 in this specific analysis. nih.govnih.gov
Triple Therapy (this compound-containing) vs. other triple or dual therapies:
Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR) has shown comparable efficacy to other triple ICS/LAMA/LABA fixed-dose or open combinations in reducing exacerbation rates and improving lung function, symptoms, and health-related quality of life in patients with moderate-to-very-severe COPD. d-nb.info
Furthermore, triple therapy with Budesonide/Glycopyrronium/Formoterol was found to be more effective than dual combinations such as Glycopyrronium/Formoterol and Budesonide/Formoterol in reducing the rate of COPD exacerbations. orpdl.org
Safety Pharmacology and Adverse Event Research
Systemic Pharmacological Effects and Cardiovascular Research
Formoterol, like other inhaled long-acting β2-agonists, can exert systemic activity, which is the basis for some of its adverse effects nih.govnih.gov. Comparative studies with salmeterol (B1361061) have shown that both drugs induce dose-dependent changes in heart rate, blood pressure, and plasma electrolyte and glucose concentrations nih.govnih.gov. This compound generally exhibits a more rapid onset for most systemic endpoints compared to salmeterol, although salmeterol's effects may be slightly more prolonged nih.govnih.govresearchgate.net.
Research has investigated this compound's impact on cardiac rate and rhythm, a particular concern in patients with pre-existing cardiovascular conditions, such as those with COPD who are at elevated risk for cardiac disease nih.gov. Studies have shown that this compound can cause an early, dose-dependent increase in heart rate nih.govnih.govresearchgate.net. For instance, a dose-finding study noted that while 80 µg and 160 µg daily doses of this compound did not significantly increase heart rate, a 320 µg dose did researchgate.netnih.gov.
However, larger, controlled trials in patients with COPD have generally found no clinically meaningful effects of nebulized this compound fumarate (B1241708) inhalation solution or dry powder inhaler on mean or maximum heart rate, ventricular premature beats, or the incidence of arrhythmic events when compared with placebo nih.govdovepress.com. For example, a 12-week, randomized, double-blind study in COPD patients found no significant differences in Holter monitoring data for heart rate or ventricular premature beats between this compound and placebo groups nih.gov. Similarly, a study comparing this compound (12 µg twice daily) with placebo in COPD patients over 8 weeks found no clinically meaningful differences in heart rate, ventricular premature beats, or ventricular tachycardia events msjonline.orgnih.gov. The incidence of cardiac adverse events in this study was low and similar between this compound and placebo groups nih.gov.
While some reports suggest a small increase in the corrected QT (QTc) interval with therapeutic doses of this compound, the clinical significance of this is not definitively known, especially when concomitant medications with similar effects are prescribed or in the presence of heart diseases, hypokalemia, or hypoxia astrazeneca.ca. Studies comparing this compound with salbutamol (B1663637) and fenoterol (B1672521) in healthy volunteers indicated that this compound caused similar cardiovascular effects to salbutamol, with fenoterol having a significantly greater maximum effect on heart rate and QTc ersnet.org. In patients with COPD and pre-existing cardiac arrhythmias and hypoxemia, higher doses of this compound (24 µg) were associated with a higher heart rate and more supraventricular or ventricular premature beats compared to 12 µg this compound or 50 µg salmeterol, suggesting a higher safety margin for the recommended single doses nih.gov.
Table 1: Summary of Cardiac Safety Findings for this compound in COPD Patients
| Parameter | This compound (Mean ± SD) | Placebo (Mean ± SD) | Reference |
| Heart Rate (bpm, end of treatment) | 80 ± 8.6 | 80 ± 10.6 | nih.gov |
| Ventricular Premature Beats (total) | 732 ± 2685.4 | 650 ± 2090.6 | nih.gov |
| Ventricular Tachycardia Events (total) | 0.4 ± 1.70 | 1.0 ± 9.23 | nih.gov |
| Mean Change from Baseline in HR (bpm, Week 12) | -0.6 (10.9) | -1.4 (9.4) | nih.gov |
| Incidence of Max Mean Change in QTc ≥60 ms | 1.6% | 1.8% | nih.gov |
This compound can induce reversible metabolic changes, including hypokalemia and hyperglycemia nih.govnih.govastrazeneca.ca. Both this compound and salmeterol cause an early dose-dependent fall in plasma potassium concentration and an increase in glucose concentrations nih.govnih.govresearchgate.net. This compound's effect on plasma potassium is more rapid than salmeterol's nih.govnih.gov. A dose of 24 µg this compound significantly reduced plasma potassium levels for 9 hours, while 12 µg this compound showed a difference after 2 hours, and 50 µg salmeterol from 4 to 6 hours nih.gov.
Beyond these common metabolic side effects of β2-agonists, research has explored this compound's potential broader metabolic effects. Studies in healthy men have indicated that this compound can increase resting energy expenditure and fat utilization researchgate.netnih.govgarvan.org.au. Specifically, a daily dose of 160 µg this compound increased resting energy expenditure by 13 ± 2% and fat oxidation by 23 ± 4%, without inducing tachycardia researchgate.netnih.gov. Plasma non-esterified fatty acid (NEFA) levels also rose by 16 ± 2% researchgate.netnih.gov. These findings suggest potential beneficial metabolic changes that could be exploited for therapies related to obesity researchgate.netnih.gov. However, other studies, particularly in severe asthma models induced by Aspergillus fumigatus, have found that while this compound is a potent bronchodilator, it did not demonstrate anti-inflammatory or metabolic modulatory effects on lung single-cell glycolytic and oxidative phosphorylation activities or levels of metabolic enzymes in lung tissues and airway smooth muscle nus.edu.sgacs.org.
Long-Term Safety Profiles and Tolerance Studies
Long-term safety studies and tolerance assessments are crucial for medications used chronically, such as this compound in asthma and COPD.
Tachyphylaxis, or a rapid decrease in response to a drug after repeated doses, and the potential loss of bronchodilator effect are important considerations for LABAs. Research indicates that prolonged exposure to β2-adrenoceptor agonists, including this compound, can lead to receptor desensitization and down-regulation researchgate.netatsjournals.orgnih.gov. This compound, being a high-efficacy agonist, has been shown to cause more phosphorylation and internalization of the β2-adrenoceptor than low-efficacy agonists like salmeterol when matched for receptor occupancy researchgate.netatsjournals.org. This internalization contributes to chronic receptor desensitization atsjournals.org.
However, despite inducing receptor internalization, this compound shows a similar early decline in bronchoprotection to salmeterol, after which their effects tend to remain stable in clinical settings researchgate.net. This stability may be attributed to high-efficacy agonists like this compound having "spare receptors," making them less sensitive to the loss of receptors through desensitization and potentially leading to a loss in potency but not necessarily a loss of maximal effect researchgate.net. In human small airways, both this compound and salmeterol attenuated isoprenaline-induced bronchodilatation to a similar degree after 12 hours of incubation, and these effects were not reversible by washing nih.gov.
The concomitant use of inhaled corticosteroids (ICS) plays a significant role in mitigating β2-adrenoceptor desensitization. Corticosteroids can prevent and reverse β2-adrenoceptor tolerance nih.goversnet.org. For instance, budesonide (B1683875) has been shown to prevent the desensitization induced by this compound in human small airways by inhibiting the this compound-induced reduction in plasma membrane β2-adrenoceptor fluorescence, suggesting a mechanism by which steroids alter β2-adrenoceptor function nih.gov.
A significant area of research in this compound's safety profile concerns the risks associated with its use as monotherapy versus in combination with inhaled corticosteroids. Monotherapy with long-acting β2-adrenergic agonists (LABAs), including this compound, has been shown to increase the risk of asthma-related death and may increase the risk of asthma-related hospitalization, particularly in children and adolescents drugs.comnih.govchildrensmercy.orghkspra.orgmedcentral.com. This increased risk of asthma-related death is considered a class effect of LABAs drugs.comchildrensmercy.org. Consequently, the use of this compound for asthma treatment without concomitant long-term asthma controller therapy (e.g., inhaled corticosteroids) is contraindicated drugs.commedcentral.com.
Systematic reviews and meta-analyses have provided crucial insights into this risk-benefit balance. One systematic review of 92 randomized clinical trials involving 74,092 subjects found that LABA monotherapy significantly increased asthma-related deaths (Relative Risk [RR]=3.83; 95% CI, 1.21-12.14) nih.gov. Subgroup analysis suggested that children and treatment durations exceeding 12 weeks were associated with a higher risk of serious adverse effects nih.govhkspra.org.
Conversely, the combination of LABA with ICS has demonstrated a protective effect. The same review found that combined LABA/ICS therapy reduced exacerbations (RR=0.73; 95% CI, 0.67-0.79) and hospitalizations (RR=0.58, 95% CI, 0.45-0.74) nih.gov. Combined therapy was also equivalent to ICS alone in terms of life-threatening episodes and asthma-related deaths nih.gov. Children and salmeterol users were associated with an increased risk of some severe outcomes compared to adults and this compound users, respectively, within combination therapy nih.gov.
Cochrane reviews have also assessed the safety of regular this compound or salmeterol in adults with asthma. While they could not definitively rule out an increased risk of fatal serious adverse events when LABAs were added to ICS, the absolute differences in mortality were very small nih.govnih.gov. An increase in non-fatal serious adverse events was found with salmeterol monotherapy, and a similar increase could not be ruled out for this compound or salmeterol in combination therapy, though the possible increases were small in absolute terms nih.govnih.gov.
The use of an ICS/formoterol inhaler as both a preventer and reliever (maintenance and reliever therapy) has been shown to reduce the risk of severe exacerbations in at-risk patients bpac.org.nzatsjournals.org. Studies have found that initiating budesonide/formoterol as single inhaler treatment reduced the risk of severe exacerbations and resulted in less use of oral corticosteroids during exacerbations compared to using an ICS/LABA inhaler as a preventer with a short-acting β2-agonist (SABA) reliever bpac.org.nzatsjournals.org.
Table 2: Risk Ratios of Serious Adverse Events with LABA Monotherapy vs. Combination Therapy
| Therapy Type | Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | Reference |
| LABA Monotherapy | Asthma-related deaths | 3.83 | 1.21-12.14 | nih.gov |
| LABA/ICS Combination | Exacerbations | 0.73 | 0.67-0.79 | nih.gov |
| LABA/ICS Combination | Hospitalizations | 0.58 | 0.45-0.74 | nih.gov |
| Any Monotherapy | Increase in non-fatal SAEs | 43 per 10,000 | 6 more to 85 more (over 26 weeks) | nih.govcochrane.org |
| Any Combination Therapy | Increase in non-fatal SAEs | 16 per 10,000 | 22 less to 60 more (over 32 weeks) | nih.govcochrane.org |
Pharmacovigilance and Post-Marketing Surveillance Research
Pharmacovigilance and post-marketing surveillance are essential for monitoring the safety of medications like this compound in real-world clinical practice, beyond controlled trial settings nih.gov. These activities gather data on adverse events when the drug is used by a broader patient population over longer durations.
A post-marketing surveillance study of this compound dry powder inhaler (DPI) in the United Kingdom, involving 5,777 patients with respiratory disease (65% treated for over 12 months), demonstrated the general tolerability of this compound nih.govnih.gov. The most commonly reported events, excluding those related to respiratory disease, included headache, tremor, palpitation, cramp, and nausea/vomiting nih.gov. These events were also among the more frequent reasons for treatment discontinuation and were reported as suspected adverse drug reactions nih.gov.
Post-marketing surveillance studies for combination therapies involving this compound, such as budesonide/formoterol, have also been conducted. For instance, the use of budesonide/formoterol fumarate dihydrate as maintenance and reliever therapy has been evaluated in over 23,000 adolescent and adult patients in real-world studies europa.eu. These studies found that the combination reduced the rate of exacerbations requiring hospital admissions or emergency room visits and the rate of exacerbations requiring oral corticosteroids, with no new safety signals or issues identified based on the post-marketing data europa.eu. Similarly, a post-marketing observational study in India evaluated the real-world tolerability and effectiveness of a fixed-dose combination of glycopyrronium (B1196793) and this compound in COPD patients, further contributing to the understanding of its safety profile in diverse populations ijmedicine.com.
Serious Adverse Event Reporting and Analysis
The safety of this compound, particularly in the context of its class as a long-acting beta-agonist (LABA), has been a subject of rigorous investigation, leading to significant serious adverse event reporting and analysis. Initial concerns surrounding LABA safety prompted the U.S. Food and Drug Administration (FDA) to mandate post-marketing safety trials fda.govfda.gov. These large-scale, randomized, double-blind, controlled clinical trials were designed to comprehensively evaluate the risk of serious asthma-related events, including asthma-related death, intubation, or hospitalization, when LABAs are used in combination with inhaled corticosteroids (ICS) fda.govfda.gov.
A review of four such large clinical safety trials by the FDA concluded that treating asthma with LABAs, including this compound, in combination with ICS did not result in significantly more serious asthma-related side effects compared to treatment with ICS alone fda.gov. For instance, a post-marketing safety study involving 11,693 patients evaluated a combination therapy of budesonide and this compound. This study reported asthma-related events in 43 patients receiving the combination therapy and in 40 patients receiving budesonide alone. While two asthma-related deaths occurred in the combination arm, none were reported in the single-therapy group, a difference that was not statistically significant wakehealth.edu.
Preclinical safety pharmacology studies have identified a potential for cardiac toxicity, a common characteristic among beta-adrenergic receptor agonists, primarily linked to increases in heart rate fda.govfda.gov. Myocardial fibrosis was observed in male rats following inhalation exposure to this compound at 400 µg/kg/day for one year, and in dogs at doses as low as 3 µg/kg/day for one month fda.govfda.gov. Despite these findings, preclinical evaluations concluded that adequate safety margins exist for clinical use of this compound as an inhalation drug product fda.govfda.gov.
Table 1: Serious Asthma-Related Events in an FDA-Mandated Post-Marketing Study (Budesonide-Formoterol vs. Budesonide Alone) wakehealth.edu
| Treatment Group | Number of Patients | Asthma-Related Events | Asthma-Related Deaths |
| Budesonide-Formoterol | 11,693 | 43 | 2 |
| Budesonide Alone (Control) | (Comparable N/A) | 40 | 0 |
Table 2: Meta-analysis Findings on this compound and ICS Impact on Asthma-Related Outcomes researchgate.net
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Asthma-related hospitalizations | 0.59 | 0.37-0.93 |
| Asthma-related serious adverse events | 0.58 | 0.37-0.91 |
| Total mortality | 1.22 | 0.38-3.90 |
Population-Based Safety Studies
Population-based safety studies play a crucial role in assessing the real-world safety profile of pharmaceutical compounds like this compound, particularly after their market introduction. The FDA's requirement for manufacturers of LABAs to conduct large, randomized, double-blind, controlled clinical trials serves as a prime example of such population-based safety research fda.govfda.gov. These trials were designed to gather extensive data on the safety of LABAs when used in combination with ICS, involving substantial patient cohorts, such as 11,700 patients in each adult and adolescent trial fda.gov.
One significant FDA-mandated post-marketing safety study, focusing on the combination of budesonide and this compound, demonstrated no significant increase in serious adverse events within the combination therapy group wakehealth.edu. This large-scale study, involving 11,693 patients, provided reassuring data regarding the safety of this this compound-containing regimen in a broad patient population wakehealth.edu.
Beyond asthma, population-based studies have also investigated this compound in other respiratory conditions. For instance, a new user cohort study examined the comparative effectiveness and safety of single-inhaler triple therapies for chronic obstructive pulmonary disease (COPD), including budesonide-glycopyrrolate-formoterol bmj.com. This study, which analyzed real-world data, found that budesonide-glycopyrrolate-formoterol was associated with a 9% increased hazard of moderate or severe COPD exacerbation compared to fluticasone-umeclidinium-vilanterol bmj.com. However, it reported similar rates of first admission to hospital with pneumonia and all-cause mortality between the two triple therapy regimens bmj.com.
Table 3: Comparison of Serious Adverse Events: this compound vs. Salmeterol in Adults sgul.ac.uk
| Treatment Group | Serious Adverse Events (%) (6-month period) |
| This compound | 5.1% |
| Salmeterol | 6.4% |
Table 4: Comparison of Serious Adverse Events: this compound vs. Salmeterol in Children sgul.ac.uk
| Treatment Group | Serious Adverse Events (%) (3-month period) |
| This compound | 1.3% |
| Salmeterol | 1.3% |
Advanced Drug Delivery Systems Research for Formoterol
Optimization of Inhalation Devices and Formulations
Optimization efforts for Formoterol delivery largely revolve around enhancing the performance of existing inhalation devices and developing more effective formulations. The efficiency and safety of pulmonary drug administration are significantly influenced by aerosol properties and the method of delivery to the respiratory tract. tandfonline.com
For MDIs, advancements include novel formulation techniques like Co-Suspension™ delivery technology. This technology utilizes spray-dried porous particles of distearoyl-phosphatidylcholine to suspend drug particles in a hydrofluoroalkane (HFA) propellant, allowing for consistent delivery and aerosolization of very low doses, even in combination therapies. nih.gov Studies have shown that this compound fumarate (B1241708) (FF) delivered via MDI using this technology can provide non-inferior improvements in lung function and bioequivalence compared to dry powder inhaler formulations. nih.govresearchgate.net For example, a study comparing a budesonide (B1683875)/formoterol fumarate dihydrate MDI (BFF MDI) with a budesonide/formoterol DPI (Symbicort® Turbuhaler®) found that BFF MDI 320/10µg was non-inferior for co-primary endpoints related to lung function improvements. ersnet.org The reformulation of beclomethasone (B1667900), often combined with this compound, into HFA-pMDIs has led to solution aerosols where the drug is dissolved in a carrier liquid, offering different aerosol characteristics. splf.fr
DPIs are designed to deliver medication as a dry powder, requiring a patient's inspiratory flow to disperse the drug. Particle engineering, including techniques like spray-drying, freeze-drying, and high-shear mixing, allows for precise control of particle size, morphology, and aerodynamic properties, which are crucial for effective lung deposition. mdpi.com For instance, spray-dried budesonide/formoterol composites have been shown to enhance FPF and dose uniformity. mdpi.com Some DPI devices, like the NEXThaler, deliver "extrafine" aerosols with mass median aerodynamic diameters (MMAD) typically less than 1.5 µm, aiming for higher lung deposition and better penetration into smaller airways due to reduced oropharyngeal losses. tandfonline.comresearchgate.net Magnesium stearate (B1226849) can be incorporated into formulations to facilitate the effective dispersion of such small drug particles. tandfonline.com
The choice between DPIs and MDIs can depend on patient factors, such as the ability to achieve the necessary inspiratory flow rate. MDIs may be preferred by patients who struggle with the inspiratory flow required for DPIs. dovepress.com Studies have also investigated the in vitro aerodynamic performance of various marketed this compound products (DPIs and pMDIs) under different conditions, including varying airflows and humidity exposure, to guide healthcare professionals in selecting the most appropriate device for individual patients. nih.gov
Nebulized this compound formulations are particularly relevant for patients who may have difficulty with inhaler coordination or insufficient inspiratory capacity, such as those with acute exacerbations of COPD. rsc.org Nebulization involves dispersing drugs into small droplets suspended in gas, which are then deposited in the respiratory tract upon inhalation. rsc.org
Research has focused on the physicochemical compatibility and aerodynamic characteristics of this compound fumarate when mixed with other nebulized solutions. A study evaluating this compound fumarate mixed with budesonide, ipratropium (B1672105) bromide, cromolyn (B99618) sodium, or acetylcysteine found that these admixtures were physically and chemically compatible. researchgate.netnih.gov The study determined aerodynamic characteristics using an 8-stage cascade impactor. While the respirable fraction/delivered dose increased significantly for mixed or sequentially nebulized drugs due to increased drug volume or reconcentration in the nebulizer cup, the fine particle fraction (FPF), mass median aerodynamic diameter (MMAD), and geometric standard deviation generally remained unchanged for most admixtures, with the exception of FPF for the this compound/budesonide combination. nih.gov
Key factors influencing nebulized drug delivery include particle size, nebulizer device type (jet, ultrasonic, or vibrating mesh), formulation properties (solubility, viscosity, stability), and the patient's breathing pattern. rsc.org The aerodynamic behavior of aerosol particles is influenced by their diameter, shape, density, and charge, with MMAD being a critical parameter for evaluating performance and predicting deposition. rsc.org
Particle engineering is crucial for optimizing the delivery of this compound to the lungs, as the extent of deposition is highly dependent on particle size. Drug particles less than 5 µm have the highest probability of deposition in the lung, with those less than 2 µm tending to concentrate in the alveoli. doi.org A significant proportion of particles within the 2-5 µm range in the emitted dose can lead to a relatively even distribution across the lungs. doi.org
Techniques such as spray-drying and the use of excipients like magnesium stearate facilitate the production and dispersion of fine particles, improving aerosolization performance. tandfonline.commdpi.com For example, the NEXThaler device delivers extrafine beclomethasone and this compound aerosols with an MMAD of less than 1.5 µm, aiming for higher lung deposition and better penetration into the small airways by reducing oropharyngeal losses. tandfonline.comresearchgate.net Studies have shown that such smaller particle aerosols can achieve effective inhaled drug delivery even in obstructed airways. researchgate.net
The physicochemical properties of dry powders, including size, shape, surface morphology, charge, hygroscopicity, and moisture content, directly influence aerosolization and bioavailability. Dry powders designed for inhalation are very fine and prone to agglomeration, making aerosolization challenging. nih.gov Optimal dry powders for deep lung deposition are estimated to have a mass median diameter of 1–5 µm and a bulk density less than 0.4 g/cm³. nih.gov
Novel Delivery Technologies
Beyond optimizing conventional inhalers, research is exploring novel delivery technologies to further enhance this compound's therapeutic profile, particularly through targeted and sustained release mechanisms.
Polymeric nanoparticles represent a promising platform for targeted and controlled drug release, offering improved bioavailability and tissue localization compared to traditional administration methods. mdpi.comnih.gov For this compound, the implementation of nanotechnology in pulmonary delivery systems aims for more specific therapy. nih.govresearchgate.net
Studies have investigated the use of polymers like lysine (B10760008) poly-hydroxyethyl methacrylate (B99206) nanoparticles (Lys-p(HEMA)) loaded with this compound. These nanodrug formulations have shown a steady in vitro release profile and no signs of in vitro toxicity in cell lines. nih.govresearchgate.netmdpi.com Lys-p(HEMA) nanoparticles have hydroxyl and amine groups on their surface, allowing for the binding of other functional groups present in drugs like this compound. mdpi.com
Another approach involves this compound encapsulated in poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles. These nanoparticles, synthesized by a modified oil-in-water single emulsion technique, have demonstrated sustained drug release in vitro over 24 hours. mdpi.comnih.gov Such formulations can be tailored for specific tissue localization, such as renal tubules, to potentially enhance therapeutic effects in target tissues while minimizing systemic side effects. mdpi.comnih.gov For instance, this compound PEGylated PLGA polymeric nanoparticles have been successfully lyophilized using cryoprotectants like sucrose (B13894) or trehalose (B1683222) without compromising size distribution. mdpi.comnih.gov The drug loading of this compound in PLGA-PEG nanoparticles can be improved with increasing PLGA molecular weight and PLGA-PEG concentration. nih.gov
Micro- and nanocarriers are being developed to achieve sustained release of this compound, which can prolong its therapeutic effect and potentially reduce dosing frequency. Sustained drug release over prolonged periods can be achieved using biocompatible and biodegradable polymers for injectable drug delivery systems, a principle also applicable to pulmonary delivery. nih.gov
Research into this compound polymeric nanoparticles has shown their ability to exhibit sustained release. For example, nanoparticles prepared by a single emulsion method showed a significant burst release, with 80-90% of the entrapped drug released within the first 3 to 24 hours, respectively, when measured in PBS at 37 °C with constant stirring. nih.gov The release profile of this compound from these nanoparticles can be significantly altered by the synthesis method and parameters such as polymer and emulsion system selection. nih.gov
The use of nanocarriers can also improve the solubility and stability of poorly soluble drugs and enhance their bioavailability and pharmacokinetics. researchgate.net For example, in a study on sustained release matrix tablets of glycopyrrolate (B1671915) and this compound, formulations using gums like Xanthan gum, Karaya gum, and HPMC K100M demonstrated sustained release of this compound up to 98.45% in 12 hours. ijpsjournal.com These sustained release systems aim to provide a more consistent therapeutic effect over time.
Table 1: Key Characteristics of this compound Delivery Systems
| Delivery System Type | Key Enhancements/Characteristics | Research Findings/Examples |
| DPIs | Particle engineering, extrafine aerosols, excipients for dispersion | NEXThaler (MMAD < 1.5 µm), spray-dried budesonide/formoterol composites enhance FPF. tandfonline.commdpi.comresearchgate.net |
| MDIs | Co-Suspension™ delivery technology, HFA propellants | GFF MDI (glycopyrrolate/formoterol fumarate) with co-suspension technology for consistent delivery. nih.govdovepress.com |
| Nebulized Formulations | Physicochemical compatibility in admixtures, aerosol characteristics | This compound fumarate compatible with budesonide, ipratropium, cromolyn, acetylcysteine; FPF, MMAD generally unchanged in admixtures. researchgate.netnih.gov |
| Polymeric Nanoparticles | Targeted pulmonary delivery, improved bioavailability, reduced systemic effects | Lys-p(HEMA) nanoparticles with steady in vitro release; PLGA-PEG nanoparticles for sustained release and potential renal targeting. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov |
| Micro- and Nanocarriers | Sustained release, improved solubility and stability | This compound PLGA-PEG nanoparticles showing sustained release over 24 hours; matrix tablets with gums for 12-hour sustained release. nih.govnih.govresearchgate.netijpsjournal.com |
Advanced Drug Delivery Systems for Extra-Pulmonary Applications
This compound, a long-acting β2-adrenergic receptor agonist (LABA), is primarily utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma due to its bronchodilatory effects on bronchial smooth muscle wikipedia.orgwikidata.orgwikipedia.org. Consequently, the vast majority of research and development concerning advanced drug delivery systems for this compound has focused on optimizing its pulmonary administration, aiming for efficient and targeted delivery to the lungs idrblab.cnnih.govnih.govfishersci.canih.gov.
While the pulmonary route itself can serve as a pathway for systemic (extra-pulmonary) drug delivery, as evidenced by research into the delivery of other compounds like insulin (B600854) or human growth hormone via inhalation for systemic effects, specific research focusing on advanced drug delivery systems for this compound's extra-pulmonary applications is not extensively documented in the available scientific literature. The predominant therapeutic application of this compound remains localized to the respiratory system, and advanced delivery system innovations for this compound are concentrated on enhancing its efficacy and delivery characteristics within the pulmonary context. Studies on advanced delivery systems for this compound, such as nanoparticle-based carriers or co-suspension technologies, consistently highlight their role in improving lung deposition, fine particle fraction, and consistent dose delivery for respiratory conditions idrblab.cnnih.govfishersci.canih.gov.
Pharmacogenomics and Personalized Medicine in Formoterol Therapy
Genetic Polymorphisms and Therapeutic Responsiveness
Genetic polymorphisms, or variations in DNA sequences, can significantly influence how patients respond to formoterol. The beta2-adrenergic receptor (ADRB2) gene is the most extensively studied gene in the pharmacogenetics of bronchodilator response. mdpi.com Beyond ADRB2, other genes such as ADCY9, ALOX5, ARG1, ARG2, CRHR1, CRHR2, CYP3A4, CYP3A5, CYSLTR1, CYSLTR2, FCER2, GLCCI1, IL4RA, LTA4H, ORMDL3, SLCO2B1, SPATS2L, STIP1, T, TBX21, THRA, THRB, and VEGFA have also been investigated for their potential associations with asthma treatment response, although further studies are often required to confirm these links. frontiersin.org
The ADRB2 gene, which encodes the beta2-adrenergic receptor, contains numerous polymorphisms that can affect gene expression and receptor function. nih.gov Three common functional variants are particularly notable: Arg16Gly (rs1042713), Gln27Glu (rs1042714), and Thr164Ile (rs1800888). mdpi.comnih.govtandfonline.com
ADRB2 Gene Variants and Reported Associations with this compound/Beta-Agonist Response
| ADRB2 Variant | Location (Codon) | rsID | Reported Effect on Response | Supporting Studies | Conflicting Studies |
| Arg16Gly | 16 | rs1042713 | - Tolerance to this compound (increased PEF variability, decreased FEV1 slope of salbutamol (B1663637) dose-response curve) in GlyGly16 genotype. researchgate.netersnet.org- Gly16 allele associated with nocturnal and severe asthma. nih.gov- Gly16 receptor showed enhanced agonist-promoted downregulation in vitro. nih.gov | nih.govresearchgate.netersnet.org | - No significant association with therapeutic response or tolerability to this compound alone or with budesonide (B1683875) in COPD patients. mdpi.comnih.gov |
| Gln27Glu | 27 | rs1042714 | - Glu27 isoform may not down-regulate beta2-AR expression. nih.gov- Homozygous Glu27 showed higher maximal venodilatation to isoproterenol (B85558), suggesting increased agonist-mediated responsiveness. nih.gov- Glu27Glu variant associated with maximum bronchodilator response to salbutamol in an Egyptian population. mdpi.com | nih.govmdpi.com | - Overall impact on bronchodilator response remains controversial. mdpi.com |
| Thr164Ile | 164 | rs1800888 | - Two- to threefold decreased affinity for agonists. tandfonline.com- Associated with increased odds of severe asthma exacerbation requiring hospitalization in non-Hispanic White Americans. frontiersin.org | frontiersin.orgtandfonline.com | - Overall impact on bronchodilator response remains controversial. mdpi.com |
Gene-by-environment interactions are fundamental to pharmacogenomics, where the "environment" specifically refers to exposure to pharmacological therapies. nih.govsopterj.com.brnih.gov The development and progression of asthma are significantly influenced by these interactions. europa.eu A notable example involves the ADCY9 gene, which is part of the β2-adrenergic receptor pathway. A specific polymorphism, Met772Ile (rs2230739), in ADCY9 has been associated with bronchodilator response to albuterol, but only in patients who were also receiving inhaled corticosteroids (ICS). nih.govfrontiersin.orgnih.gov This gene-by-environment interaction was replicated in a Korean cohort treated with this compound in combination with an ICS, highlighting a crucial interplay between the β2-adrenergic receptor and glucocorticoid pathways. nih.govfrontiersin.orgnih.gov This indicates that the glucocorticoid pathway can interact with other biological pathways, and variations in these genes can influence the response to ICS monotherapy or ICS combined with LABAs like this compound. nih.gov
Biomarker Identification for Predicting Response and Adverse Events
The identification of reliable biomarkers is a key objective in pharmacogenomics, aiming to predict which patients will respond optimally to this compound, who might experience adverse events, and how to best optimize drug dosage. fda.gov Such biomarkers are essential for advancing precision medicine, particularly for patients whose conditions are not well-controlled with standard therapies. frontiersin.org
Despite extensive research efforts, a definitive genetic variant that can consistently serve as a biomarker to predict therapeutic response to bronchodilators in asthma patients has yet to be established. mdpi.com However, several promising candidates have emerged:
GLCCI1: Genetic variations in the glucocorticoid-induced transcript 1 gene (GLCCI1) have been linked to decreased lung function in individuals treated with ICS. nih.govmdpi.com
T gene: Novel genetic loci, such as the T gene, identified through genome-wide association studies (GWAS), are being explored as potential biomarkers. nih.gov
PDE4D: Single nucleotide polymorphisms (SNPs) within the phosphodiesterase 4D gene (PDE4D) are considered potential genetic determinants of forced expiratory volume in 1 second (FEV1) and may influence responses to β2-adrenergic receptor agonists, including this compound. tandfonline.com
CYP2D6 and CYP2C19: this compound undergoes O-demethylation primarily by the CYP2D6, CYP2C8/9, and CYP2C19 isoenzymes. mims.com The FDA drug labeling for this compound mentions CYP2D6 and CYP2C19 in its clinical pharmacology section, suggesting that genetic variations in these cytochrome P450 enzymes could influence this compound's metabolism and, consequently, its therapeutic effects. fda.gov However, specific pharmacogenetic studies on the impact of these enzymes on this compound's pharmacokinetics are currently limited, and existing studies focusing on ADRB2 variants in combined therapy with this compound have produced controversial results. tandfonline.com
Development of Genetic Profiles for Personalized Asthma Management
The rationale for developing genetic profiles for personalized asthma management stems from the significant interindividual variability in clinical responses to anti-asthma therapies, coupled with low intraindividual variability, which strongly suggests a heritable component to drug responses. sopterj.com.brnih.gov Given that asthma is a complex disease influenced by multiple genetic and environmental factors, a personalized approach holds substantial promise. nih.gov
The future of personalized medicine in asthma envisions the creation of genetic profiles that integrate known gene variants with additional variants yet to be discovered. nih.gov While preliminary evidence supports the inclusion of at least four genes in pilot pharmacogenetic tests for asthma, the full potential of clinical pharmacogenomics in asthma therapy is still under active investigation. frontiersin.org
Challenges and Opportunities in Clinical Implementation of this compound Pharmacogenomics
The clinical implementation of pharmacogenomics for this compound therapy faces several challenges. A primary hurdle is the often controversial and inconsistent results observed across various pharmacogenetic studies, particularly concerning ADRB2 variants and this compound response. mdpi.comresearchgate.netmdpi.comnih.govtandfonline.com This inconsistency contributes to the current lack of a definitive genetic variant that can serve as a reliable biomarker to predict therapeutic response to bronchodilators in clinical practice. mdpi.com Furthermore, many past pharmacogenetic studies in asthma have been limited by small sample sizes and reliance on retrospective analyses of candidate gene or pathway SNPs. tandfonline.comnih.gov The intricate nature of gene-gene and gene-environment interactions, which can vary across diverse populations, adds another layer of complexity. nih.govnih.gov Additionally, while arthis compound (B195475) (an enantiomer of this compound) has been studied, there is a recognized lack of comprehensive studies specifically on the pharmacogenetics of this compound's pharmacokinetics, including the influence of metabolic enzymes. tandfonline.com
Despite these challenges, significant opportunities exist for advancing personalized this compound therapy. Pharmacogenetic approaches hold the potential to refine therapeutic strategies, leading to optimized patient responses and a reduction in adverse effects. sopterj.com.br Moving forward, there is a critical need for prospective, genotype-stratified studies, which are better powered to robustly analyze genetic variants compared to retrospective analyses. sopterj.com.br The advent of high-throughput genotyping technologies, such as chip-based GWAS, offers a powerful tool for comprehensively assessing gene variation. nih.gov Ultimately, pharmacogenetic research is driven by the imperative to address the persistent challenges in asthma treatment, offering a pathway toward a more personalized and effective approach to patient care, including the potential to identify individuals unlikely to benefit from specific therapies, thereby mitigating unnecessary drug exposure and associated adverse effects. tandfonline.comsopterj.com.br
Health Economics and Outcomes Research Heor
Cost-Effectiveness Analyses of Formoterol-Containing Regimens
Cost-effectiveness analyses (CEAs) are crucial for understanding the economic value of this compound-containing therapies by comparing their costs and health outcomes.
Comparative Cost-Utility and Cost-Benefit Studies
Studies have explored the cost-utility and cost-benefit of this compound, often in fixed-dose combinations (FDCs) with inhaled corticosteroids (ICS) or other bronchodilators, compared to loose-dose combinations (LDCs) or other monotherapies.
A systematic literature review indicated that fixed-dose combinations (FDCs), including those with this compound, were generally found to be less expensive and more efficacious than loose-dose combinations (LDCs) in six cost-effectiveness or cost-utility analyses. These FDCs were often associated with cost savings in budget impact models. researchgate.netjheor.orgjheor.orgdntb.gov.ua
For instance, a cost-minimization analysis in Germany found that a fixed combination of beclomethasone (B1667900) dipropionate (BDP) and this compound fumarate (B1241708) (FF) was less costly (€525) over a 24-week period compared to BDP and FF delivered via separate inhalers (€637). The incremental cost-effectiveness ratio was €-9.77 per additional day free of asthma symptoms, suggesting superiority of the fixed combination. researchgate.net
In the context of COPD, a cost-effectiveness analysis from the Spanish National Healthcare System perspective evaluated budesonide (B1683875)/glycopyrronium (B1196793)/Formoterol (BUD/GLY/FOR) triple therapy. This therapy was associated with lower total exacerbations per patient (12.80) compared to LAMA/LABA (13.36) and ICS/LABA (13.23) dual therapies over a lifetime horizon. It also resulted in more life years (10.32 vs. 10.14 and 10.06, respectively) and quality-adjusted life years (QALYs) (7.55 vs. 7.41 and 7.32, respectively) gained. The incremental costs were €850.95 and €2422.26 per exacerbation avoided, and €3461.19 and €4545.24 per QALY gained, indicating that BUD/GLY/FOR can be a cost-effective option. dovepress.com
Another study comparing aclidinium-Formoterol (a LAMA/LABA FDC) to aclidinium (B1254267) alone for moderate-to-severe COPD in Scotland reported that the combination provided marginally higher costs (£41) but more QALYs (0.014), leading to an incremental cost-effectiveness ratio of £2,976/QALY. This suggests it is a cost-effective option with a 79% probability of being cost-effective at a willingness-to-pay threshold of £20,000/QALY. nih.gov
A comparison of this compound versus Salmeterol (B1361061) in asthma patients across multiple European countries found no significant differences in medical costs or episode-free days, suggesting neither treatment was more cost-effective than the other in that specific comparison. repec.org
Table 1: Comparative Cost-Effectiveness of this compound-Containing Regimens
| Regimen Compared | Comparator | Outcome Measure | Results | Incremental Cost-Effectiveness Ratio (ICER) | Source |
| BDP/Formoterol fixed combination | BDP + this compound separate inhalers | Total healthcare costs (24 weeks) | €525 vs €637 | €-9.77 per additional day free of asthma symptoms | researchgate.net |
| Budesonide/Formoterol (as-needed) | Low-dose maintenance ICS + as-needed SABA | Cost savings, QALYs (50-year horizon) | Cost savings: $9882/patient; QALY gains: 0.002 | Dominant (cost-saving) | researchgate.net |
| Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR) | LAMA/LABA dual therapy | Exacerbations, LYs, QALYs (lifetime) | Lower exacerbations, more LYs/QALYs | €850.95/exacerbation avoided; €3461.19/QALY gained | dovepress.com |
| Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR) | ICS/LABA dual therapy | Exacerbations, LYs, QALYs (lifetime) | Lower exacerbations, more LYs/QALYs | €2422.26/exacerbation avoided; €4545.24/QALY gained | dovepress.com |
| Aclidinium-Formoterol | Aclidinium alone | Costs, QALYs (5-year horizon) | Higher costs: £41; More QALYs: 0.014 | £2,976/QALY | nih.gov |
| This compound (reliever) | Salbutamol (B1663637) (reliever) | Medical costs, episode-free days | No significant difference in costs or outcomes | Not calculated (no significant difference) | repec.org |
Economic Evaluations Alongside Clinical Trials
Economic evaluations conducted alongside clinical trials provide robust data on the cost-effectiveness of this compound in controlled settings.
In an economic evaluation conducted alongside a randomized, double-blind clinical trial, budesonide/Formoterol was compared with fluticasone (B1203827) propionate (B1217596) for moderate-persistent asthma. Over a 12-week period, budesonide/Formoterol was associated with significantly lower total healthcare costs per patient using German unit costs (€131 vs. €210, P=0.0043). While the difference was not statistically significant with Dutch unit costs, the study concluded that budesonide/Formoterol is more effective and may provide cost-savings in some countries. nih.gov
Healthcare Resource Utilization Studies
Healthcare resource utilization (HCRU) studies assess the impact of this compound-containing regimens on the use of healthcare services, such as hospitalizations, emergency department visits, and outpatient consultations.
Impact on Hospitalizations, Emergency Department Visits, and Outpatient Consultations
This compound-containing therapies have been shown to reduce HCRU in patients with respiratory conditions.
A retrospective cohort study comparing new users of budesonide/Formoterol and fluticasone/salmeterol for moderate to severe persistent asthma found that users of budesonide/Formoterol were less likely to have an emergency department (ED) visit for asthma (adjusted RR=0.72) and a hospitalization for asthma (adjusted RR=0.50). They also had fewer claims for oral corticosteroids and used less SABA. nih.gov
For triple therapy, projections based on the ETHOS trial data for budesonide/glycopyrrolate (B1671915)/Formoterol (BGF) in COPD patients estimated lower average per-patient lifetime costs of exacerbations over 30 years compared to dual therapies. Specifically, BGF 320 was £6,448 (10,193), and ICS/LABA was £9,568 ($12,725). scispace.com Prompt initiation of budesonide/glycopyrronium/Formoterol following a COPD exacerbation was associated with a reduction in subsequent exacerbations and reduced healthcare utilization and costs, including ED visits, urgent care visits, and inpatient hospitalizations. inovalon.com
A study in Sweden and Spain evaluating this compound and Salbutamol as reliever medications for asthma found that this compound produced statistically significant improvements in effectiveness, less reliever and maintenance medication usage, and reduced healthcare resource utilization, with no increase or only a limited increase in healthcare cost. nih.govresearchgate.net
Table 2: Impact of this compound-Containing Regimens on Healthcare Resource Utilization
| Regimen Compared | Comparator | HCRU Outcome | Results | Source |
| Budesonide/Formoterol | Fluticasone/Salmeterol | ED visits for asthma | Adjusted RR = 0.72 (less likely) | nih.gov |
| Budesonide/Formoterol | Fluticasone/Salmeterol | Hospitalizations for asthma | Adjusted RR = 0.50 (less likely) | nih.gov |
| Budesonide/Formoterol Combination (BFC) | Fluticasone/Salmeterol Combination (FSC) | COPD-related inpatient costs | Lower for BFC ($966 vs $1,202) | nih.govresearchgate.net |
| Budesonide/Formoterol Combination (BFC) | Fluticasone/Salmeterol Combination (FSC) | COPD-related outpatient/office costs | Lower for BFC ($1,378 vs $1,436) | nih.govresearchgate.net |
| Budesonide/Formoterol Combination (BFC) | Fluticasone/Salmeterol Combination (FSC) | COPD-related pharmacy costs | Lower for BFC ($1,482 vs $1,609) | nih.govresearchgate.net |
| Budesonide/Glycopyrrolate/Formoterol (BGF) | LAMA/LABA dual therapy | Average per-patient lifetime exacerbation costs (30 years) | Lower for BGF (£6,448 vs £7,664) | scispace.com |
| Budesonide/Glycopyrrolate/Formoterol (BGF) | ICS/LABA dual therapy | Average per-patient lifetime exacerbation costs (30 years) | Lower for BGF (£6,448 vs £9,568) | scispace.com |
| This compound (reliever) | Salbutamol (reliever) | Reliever/maintenance medication usage, HCRU | Reduced for this compound | nih.govresearchgate.net |
Medication Adherence and Persistence in Real-World Settings and Economic Impact
Medication adherence and persistence are critical factors influencing treatment effectiveness and economic outcomes. Fixed-dose combinations, often including this compound, have shown benefits in this area.
A systematic literature review highlighted that treatment adherence was significantly higher in patients receiving fixed-dose combinations (FDCs) versus loose-dose combinations (LDCs) in 12 of 13 real-world evidence (RWE) studies and 3 of 13 clinical trials. Furthermore, all 18 RWE studies reported higher persistence with FDCs. This improved adherence and persistence can lead to better clinical outcomes and economic advantages, including lower medical costs and healthcare resource utilization. jheor.orgjheor.orgdntb.gov.uanih.gov
For example, a study focusing on the economic impact of increased medication adherence due to improved inhaler technique with budesonide/Formoterol fixed-dose combination (DuoResp Spiromax®) compared to Turbuhaler® in COPD patients in Spain, found that gains in adherence generated savings for healthcare budgets. nih.gov
Quality of Life and Patient-Reported Outcomes Research
Quality of life (QoL) and patient-reported outcomes (PROs) are essential measures of the humanistic impact of treatments.
Studies involving this compound-containing regimens have consistently shown improvements in patient-reported outcomes. For instance, a real-world study in Hungary evaluated the effectiveness of budesonide/Formoterol fumarate (B/F) Easyhaler® in patients with asthma or COPD who switched from previous treatments. Significant improvements (p < 0.0001) were reported in symptoms, disease control, health-related quality of life (HRQoL), and lung function within 12 weeks. Significant increases in patient satisfaction were also observed. nih.gov
In a Phase III study comparing adjustable- and fixed-dose budesonide/Formoterol pressurized metered-dose inhaler (pMDI) with fixed-dose fluticasone propionate/salmeterol dry powder inhaler (DPI) in patients with moderate to severe asthma, mean improvements in the Asthma Quality of Life Questionnaire (standardized) and Asthma Control Questionnaire scores were clinically important (>0.5 points) for all treatments. Patients in both budesonide/Formoterol groups reported greater treatment satisfaction on the Asthma Treatment Satisfaction Measure questionnaire for attributes like timely relief of symptoms and feeling the medication working. researchgate.netnih.gov
Triple therapy with budesonide/glycopyrronium/Formoterol fumarate dihydrate (BUD/GLY/FOR) has also demonstrated marked improvement in quality of life metrics, including the St. George's Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI), in patients with moderate to severe COPD. ispor.orgresearchgate.net
Table 3: Quality of Life and Patient-Reported Outcomes with this compound-Containing Regimens
| Regimen | Condition | Outcome Measure | Results | Source |
| Budesonide/Formoterol Easyhaler® | Asthma/COPD | Symptoms, disease control, HRQoL, lung function, patient satisfaction | Significant improvements (p < 0.0001) in all, increased satisfaction | nih.gov |
| Budesonide/Formoterol pMDI | Moderate-to-severe Asthma | Asthma Quality of Life Questionnaire (standardized) | Clinically important improvements (>0.5 points) | researchgate.netnih.gov |
| Budesonide/Formoterol pMDI | Moderate-to-severe Asthma | Asthma Control Questionnaire | Clinically important improvements (>0.5 points) | researchgate.netnih.gov |
| Budesonide/Formoterol pMDI | Moderate-to-severe Asthma | Asthma Treatment Satisfaction Measure (timely relief, feel medication working) | Greater satisfaction vs. fluticasone propionate/salmeterol (p ≤ 0.037, p ≤ 0.020) | researchgate.netnih.gov |
| Budesonide/Glycopyrronium/Formoterol (BUD/GLY/FOR) | Moderate-to-severe COPD | St. George's Respiratory Questionnaire (SGRQ), Transition Dyspnea Index (TDI) | Marked improvement | ispor.orgresearchgate.net |
Budget Impact Models and Policy Implications
Budget Impact Models (BIMs) are essential tools within that estimate the financial consequences of introducing a new pharmaceutical product or a change in treatment patterns into a specific healthcare system or payer's formulary. These models are typically employed to project total costs over a defined period, often ranging from one to five years, and can account for potential medical cost offsets resulting from improved patient outcomes labshare.cn. For this compound, particularly in its fixed-dose combination (FDC) formulations, BIMs have consistently demonstrated its potential to generate cost savings and influence healthcare policy.
Detailed Research Findings
Several studies have utilized budget impact analyses to evaluate the economic effects of integrating this compound-containing therapies into clinical practice across various regions and patient populations.
Mild Asthma Management in Egypt : A static budget impact model assessed the financial implications of introducing budesonide/formoterol fixed-dose combination (FDC) as-needed therapy compared to salbutamol in patients with mild asthma in Egypt, from the perspective of the Health Insurance Organization (HIO) mims.comnih.govprobes-drugs.org. Over a three-year period, the total costs for managing mild asthma patients were estimated to decrease significantly post-budesonide/formoterol entry.
Before budesonide/formoterol entry, total costs were estimated at EGP 8.563 billion.
Post-budesonide/formoterol entry, total costs were estimated at EGP 5.525 billion mims.comnih.gov.
This led to a total budget savings of EGP 3.038 billion from the HIO perspective over three years mims.comnih.govprobes-drugs.org.
While drug costs increased by EGP 104 million, this was substantially offset by a decrease of EGP 3.143 billion in non-drug costs, primarily due to a reduction in asthma exacerbations and associated healthcare resource utilization mims.comnih.govprobes-drugs.orgmims.com.
From a broader societal perspective, including indirect costs, the total budget savings were projected to be EGP 5.976 billion over the same three-year period mims.comprobes-drugs.orgmims.com.
Table 1: Budget Impact of Budesonide/Formoterol in Mild Asthma in Egypt (3-Year Period)
| Perspective | Total Costs Before Entry (EGP Billion) | Total Costs Post-Entry (EGP Billion) | Total Budget Savings (EGP Billion) | Change in Drug Costs (EGP Million) | Change in Non-Drug Costs (EGP Billion) |
| Health Insurance Org. | 8.563 | 5.525 | 3.038 | +104 | -3.143 |
| Societal (incl. indirect) | - | - | 5.976 | - | - |
COPD Treatment in Spain : The introduction of budesonide/formoterol FDC (DuoResp® Spiromax®) for Chronic Obstructive Pulmonary Disease (COPD) treatment in Spain was evaluated using a four-year budget impact model (2015–2018). The analysis compared DuoResp Spiromax to Symbicort® Turbuhaler® and Rilast® Turbuhaler, focusing on increased medication adherence due to improved inhalation technique. The study projected significant cost reductions.
Region-specific savings were also identified, including €902,133 in Andalusia, €740,520 in Catalonia, €464,281 in Galicia, €748,996 in Madrid, and €495,812 in Valencia. These savings were primarily attributed to fewer hospitalizations, emergency room visits, and primary care visits.
Table 2: Projected Budget Savings with DuoResp Spiromax in Spain (2015–2018)
| Region | Total Budget Savings (€ Million) |
| Spain | 6.01 |
| Andalusia | 0.902 |
| Catalonia | 0.741 |
| Galicia | 0.464 |
| Madrid | 0.749 |
| Valencia | 0.496 |
Uncontrolled Asthma in Mexico : A budget impact analysis in Mexico evaluated the economic implications of increasing the prescription of extrafine beclometasone dipropionate/formoterol fumarate/glycopyrronium (BDP/FF/G) for adults with uncontrolled asthma within the Mexican Social Security Institute (IMSS) over a five-year horizon. The study projected substantial savings.
Increasing BDP/FF/G market share to 60% demonstrated an average projected savings of $74,523 per 1,000-patient cohort.
This translated to significant reductions in both medication expenses and costs associated with asthma exacerbations.
The annual per-patient cost for BDP/FF/G was found to be lower (4,373.36), Budesonide/Formoterol (14,014.57), and Fluticasone/Vilanterol ($14,096.49).
Systematic Literature Reviews : A systematic literature review examining single-tablet combination therapies (STCTs), including fixed-dose inhalers containing this compound, found that four budget impact models consistently associated STCTs with cost savings. These savings were largely driven by lower medical costs and reduced healthcare resource utilization compared to loose-dose combinations.
Policy Implications
The findings from budget impact models and cost-effectiveness analyses for this compound-containing therapies carry significant policy implications for healthcare systems and payers:
Reduction in Healthcare Resource Utilization : A key driver of budget savings is the reduction in non-drug costs, such as fewer asthma or COPD exacerbations, hospitalizations, emergency room visits, and primary care visits mims.comnih.govprobes-drugs.orgmims.com. Policies that encourage the use of such therapies can therefore lead to a more efficient allocation of healthcare resources.
Impact of Price Negotiation Policies : Healthcare policies, such as national drug price negotiations, can significantly enhance the cost-effectiveness of this compound-containing drugs. For example, in China, price negotiations for glycopyrrolate/formoterol substantially increased its cost-effectiveness for moderate-to-severe COPD, making it a more favorable option for the healthcare system and patients.
Guideline Alignment : Economic evidence supports clinical guidelines recommending this compound-containing combinations. The Global Initiative for Asthma (GINA) recommendations for as-needed low-dose inhaled corticosteroid (ICS)-Formoterol for mild asthma are bolstered by economic analyses showing benefits in terms of severe exacerbation reduction and potential healthcare savings.
Promoting Adherence and Proper Technique : The economic benefits observed with certain this compound FDCs, such as DuoResp Spiromax, highlight the importance of factors like improved medication adherence and proper inhaler technique. Policies that support patient education and training on correct inhaler use can further maximize the clinical and economic benefits of these therapies.
Future Research Directions and Emerging Technologies
Novel Preclinical and Clinical Trial Methodologies
The landscape of drug development for Formoterol is evolving with the adoption of innovative methodologies in both preclinical and clinical stages, emphasizing efficiency, predictability, and patient-centric approaches.
In the preclinical development of orally inhaled drugs (OIDs) such as this compound, there is a growing emphasis on non-animal models and advanced in vitro systems to predict in vivo drug behavior more accurately. In vitro studies are foundational for compound profiling and for enhancing existing formulations while developing novel ones. nih.govmdpi.com
Research has explored the permeation of this compound fumarate (B1241708) (FF) using sophisticated in vitro models, including porcine mucus-covered Calu-3 cell layers, cultivated at both air-liquid interface (ALI) and submerged liquid-covered (LC) culture systems. The transport of FF has also been analyzed in mucus-covered Parallel Artificial Membrane Permeability Assay (PAMPA) systems. nih.gov These studies highlight that mucus significantly impacts the dissolution and permeability of inhaled drugs, underscoring the importance of considering mucus composition in in vitro testing. nih.gov Notably, the diffusion of long-acting this compound across airway mucus has been observed to be faster than that of salbutamol (B1663637). mdpi.com
Further advancements include the development of in vitro systems specifically designed to study the interactions of aerosolized drugs, including this compound, with pulmonary mucus. mdpi.com Polymer-based nanoparticles loaded with this compound have undergone in vitro testing for cytotoxicity and drug release profiles, indicating potential for novel delivery systems. bohrium.com Methods for validating the in vitro deposition of emitted doses for simultaneous estimation of this compound Fumarate and Glycopyrrolate (B1671915) have demonstrated high precision and linearity, crucial for quality control and development. ijpsdronline.com The impact of particle size on drug pharmacokinetics has also been investigated, revealing that the particle size of this compound fumarate drug substance influences its maximum plasma concentration (Cmax), with larger particles generally leading to a lower Cmax. This finding was tested and validated in a pilot pharmacokinetic study. europa.eu Emerging technologies also include the development of lung organoids, which serve as platforms for modeling respiratory diseases and screening inhalation therapies, although accurately replicating mechanical deformation during breathing remains a technical challenge. mdpi.com
A summary of in vitro research findings for this compound is presented in the following table:
| Study Type | Model System | Key Finding | Citation |
| Permeation | Porcine mucus-covered Calu-3 cell layers (ALI/LC), Mucus-covered PAMPA system | Mucus impacts dissolution and permeability; this compound fumarate permeation assayed. | nih.gov |
| Diffusion | Airway mucus | This compound diffusion faster than salbutamol. | mdpi.com |
| Drug Release | Polymer-based nanoparticles | Initial burst release followed by stable release in vitro. | bohrium.com |
| Deposition | In vitro emitted dose method | Method validated for precision and linearity for this compound Fumarate and Glycopyrrolate. | ijpsdronline.com |
| Pharmacokinetics | In vitro particle size analysis | Larger particle size of this compound fumarate drug substance leads to lower Cmax. | europa.eu |
Adaptive designs are increasingly being implemented in clinical trials involving this compound to enhance flexibility, efficiency, and address statistical challenges by leveraging accumulating data to modify study aspects in a preplanned manner. nih.gov These designs include adaptive seamless Phase 2/3 clinical trials, which combine different trial phases to accelerate the drug development process. nih.gov
This compound has served as an active control in adaptive, seamless, parallel-group studies for other compounds, such as indacaterol. In such trials, interim analyses are conducted to select optimal doses based on efficacy, bronchodilator effect, and safety. nih.govsemanticscholar.org Multi-arm clinical trial designs incorporating adaptive interim analyses, sometimes involving blinded this compound, are also utilized. scispace.com
Innovative endpoints are being explored to provide a more comprehensive assessment of therapeutic effects. For instance, Functional Respiratory Imaging (FRI) is used to measure specific image-based airway volume (siVaw) and specific image-based airway resistance (siRaw) in studies involving this compound fumarate combinations. fluidda.com Beyond traditional spirometric measures, other endpoints include changes in forced expiratory volume in 1 second (FEV1), inspiratory capacity (IC), functional residual capacity (FRC), and residual volume (RV). fluidda.com More recently, novel composite endpoints that combine respiratory and cardiac outcomes, such as the time to the first severe cardiac event, severe COPD exacerbation, or cardiopulmonary death, are being investigated in Phase III trials involving triple-combination therapies containing this compound. astrazeneca.com Primary efficacy endpoints in trials with this compound combinations, such as budesonide (B1683875)/glycopyrronium (B1196793)/formoterol fumarate, often include changes from baseline in FEV1 area under the curve (AUC0-3) and trough FEV1. astrazeneca.com The integration of biomarkers and personalized medicine approaches into ongoing trials is also anticipated to facilitate the development of more tailored therapy regimens for patients. patsnap.com
Emerging Manufacturing Technologies and Drug Development Paradigms
The field of this compound development is being shaped by advancements in manufacturing and evolving drug development paradigms, reflecting a shift towards more efficient production and patient-centric treatment strategies.
Emerging manufacturing technologies are significantly impacting the production of this compound. Process Analytical Technology (PAT), for example, is revolutionizing the manufacturing of this compound fumarate Active Pharmaceutical Ingredient (API) by enabling real-time process monitoring and control. pmarketresearch.com Inhaler technology has seen substantial improvements, with the development of sophisticated delivery systems such as co-suspension delivery technology for metered-dose inhalers (MDIs). This innovative approach combines phospholipid porous particles with micronized drug crystals to create stable suspensions, effectively reducing dose variability, even when patient-handling errors occur. aapsnewsmagazine.orgnih.gov This technology is particularly beneficial for combination products containing this compound. aapsnewsmagazine.orgnih.gov Furthermore, new formulations for dry powder inhalers (DPIs), like those for Foradil Certihaler, incorporate advanced powder formulation technologies, such as SkyeProtect, to safeguard the drug from moisture. nih.gov Modifications in the micronization processes for this compound fumarate drug substance are also being implemented to achieve desired particle sizes, which in turn influence the pharmacokinetic profiles of the drug. europa.eu
In terms of drug development paradigms, a notable shift is occurring in the management of chronic obstructive pulmonary disease (COPD), moving from a focus on FEV1-based treatment escalation to a more holistic, symptom and risk-based approach. This has led to the earlier introduction of long-acting muscarinic antagonist (LAMA)-LABA combinations, such as glycopyrronium/formoterol fumarate, as single-inhaler therapies. nih.govdovepress.com For mild asthma, a paradigm shift is observed towards a patient-centered approach where as-needed low-dose inhaled corticosteroids combined with a long-acting β2-agonist like this compound are becoming the preferred controller and reliever medication. atsjournals.orgresearchgate.net This change is partly driven by clinical trials demonstrating that the use of this compound as a reliever significantly reduces severe exacerbations compared to short-acting β2 agonists (SABA) monotherapy. atsjournals.org Investigations are also underway to understand the interplay between the pharmacodynamics of budesonide and this compound, which could lead to refined formulations and dosing paradigms. patsnap.com Future directions include the integration of this compound within digital health platforms that enable real-time monitoring of patient adherence and outcomes, allowing for more precise adjustments to therapy based on individual patient responses. patsnap.com Beyond its established respiratory indications, this compound shows promise for drug repurposing, with preclinical studies demonstrating its potential in treating mitochondrial dysfunction and alleviating mechanical allodynia in neuropathic pain models. mdpi.comfrontiersin.org
Q & A
Q. What experimental designs are standard for evaluating formoterol’s efficacy in asthma clinical trials?
Randomized controlled trials (RCTs) with double-blind protocols are commonly used. For example, the FACET trial compared this compound (12 µg) combined with budesonide (100/400 µg) against placebo, with severe exacerbations (requiring oral glucocorticoids or significant peak flow decline) and FEV1 improvements as endpoints. Sensitivity analyses included stratification by inhaled corticosteroid (ICS) adherence and exclusion of salmeterol users to isolate this compound effects .
Q. How is bronchoprotection from this compound quantified in controlled studies?
Methacholine challenge tests measure bronchial responsiveness, with the provocative concentration causing a 20% FEV1 decline (PC20) as the primary metric. Crossover designs are employed to compare this compound against placebo, with washout periods to mitigate carryover effects. Linear mixed models account for participant variability and fixed effects (e.g., treatment duration) .
Q. What statistical methods address longitudinal data in this compound studies?
Linear mixed-model ANOVA is used to analyze repeated measures (e.g., FEV1 changes). Fixed effects include treatment (this compound/placebo) and trial phase (pre/post), while participants are modeled as random effects. Effect sizes are reported with 95% confidence intervals and exact p-values, adjusted for covariates like sex .
Advanced Research Questions
Q. How do meta-analyses reconcile contradictory findings on this compound’s mortality risk?
Methodological challenges include low statistical power due to rare mortality events, inclusion of trials without non-LABA comparators, and unplanned subgroup analyses. Sensitivity analyses (e.g., excluding studies without ICS maintenance) and exposure-based definitions (e.g., "this compound-randomized vs. non-LABA") are critical. For example, a meta-analysis found non-significant mortality risk (RR 1.57; 95% CI 0.31–15.1) but highlighted ICS co-administration did not abolish risk .
Q. What methodologies optimize dose-response assessment of this compound in COPD trials?
Stratified analyses by baseline ICS use and exclusion of confounding therapies (e.g., salmeterol) clarify dose effects. Post hoc analyses of RCTs compare fixed-dose combinations (e.g., budesonide-formoterol) against monotherapies. For instance, a 6-month RCT in bronchiolitis obliterans showed a 260 mL FEV1 improvement with budesonide-formoterol vs. placebo, sustained in longitudinal mixed models .
Q. How do pharmacokinetic studies differentiate therapeutic vs. doping-related this compound use?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary this compound concentrations. Thresholds (≤11.4 ng/mL post-enzymatic hydrolysis) and detection windows (72 hours post-inhalation) distinguish therapeutic use. Cumulative excretion profiles (≤23% of 18 µg dose in 12 hours) inform anti-doping policies .
Q. What trial designs address confounding in this compound safety analyses?
Stratification by age, ICS adherence, and exclusion of non-maintenance ICS trials reduce bias. For example, a Cochrane review reported increased serious adverse events with this compound vs. placebo (OR 1.57; 95% CI 1.06–2.31), particularly in children. Sensitivity analyses excluded trials without direct comparator arms .
Methodological Considerations
- Handling ICS Confounders : Trials must document ICS use throughout the study period, not just at baseline. The RELIEF trial excluded participants without ICS maintenance to isolate this compound effects .
- Outcome Standardization : Exacerbations should be predefined (e.g., "severe" = oral glucocorticoid use) to ensure consistency across meta-analyses .
- Ethical Reporting : Full disclosure of all-cause serious adverse events (not just asthma-related) is essential to avoid underreporting biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
